Ternatin
Description
This compound has been reported in Cladobotryum, Botrychium ternatum, and other organisms with data available.
from Sceptridium ternatum; also isolated from Egletes viscosa; structure in first source
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWNYKZOJRCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205714 | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-71-1 | |
| Record name | Ternatin (flavonoid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Ternatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ternatin, a cyclic heptapeptide of fungal origin, has emerged as a potent inhibitor of eukaryotic protein synthesis, demonstrating significant cytotoxic and anti-proliferative activities. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound and its synthetic analogs. By specifically targeting the eukaryotic translation elongation factor-1A (eEF1A), this compound stalls the ribosomal machinery, leading to a global shutdown of protein production and subsequent cell death. This document details the core mechanism, presents quantitative data on its activity, outlines key experimental protocols, and provides visual representations of the involved pathways to serve as a comprehensive resource for ongoing research and drug development.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism underlying the biological activity of this compound is the potent and specific inhibition of the elongation phase of eukaryotic protein synthesis.[1][2] Unlike inhibitors that target the initiation stage, this compound allows for the assembly of ribosomes on messenger RNA (mRNA) but effectively halts the subsequent addition of amino acids to the nascent polypeptide chain.[2]
Specific Targeting of the eEF1A Ternary Complex
The direct molecular target of this compound is not the elongation factor eEF1A alone, but rather the ternary complex it forms with guanosine triphosphate (GTP) and an aminoacyl-tRNA (aa-tRNA), denoted as eEF1A•GTP•aa-tRNA.[2][3] This complex is essential for delivering the correct amino acid to the A-site of the ribosome during translation. This compound exhibits remarkable specificity by recognizing and binding to this transient, high-energy state of eEF1A.
Stalling the Ribosome during Elongation
By binding to the eEF1A•GTP•aa-tRNA complex, this compound effectively traps it on the ribosome. This interaction occurs after GTP hydrolysis, a key step that normally leads to the release of eEF1A-GDP and the accommodation of the aa-tRNA into the ribosomal A-site. This compound's presence physically obstructs the conformational changes required for the release of eEF1A, thereby stalling the ribosome in an intermediate state. This "freezing" of the ribosomal machinery prevents peptide bond formation and the subsequent translocation steps, leading to a global arrest of protein synthesis. This abrupt cessation of a fundamental cellular process ultimately triggers downstream events leading to cell death.
Quantitative Data: Potency and Anti-Proliferative Activity
The inhibitory effects of this compound and its synthetic analogs have been quantified through various in vitro assays, primarily focusing on cell proliferation and protein synthesis inhibition. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key metrics used to evaluate their potency.
| Compound/Variant | Assay | Cell Line(s) | IC₅₀ / EC₅₀ | Reference(s) |
| (-)-Ternatin | Anti-adipogenic Activity | 3T3-L1 | EC₅₀: 20 nM | |
| Cytotoxicity | Various | >200 nM | ||
| Cell Proliferation | HCT116 | IC₅₀: 71 ± 10 nM | ||
| Protein Synthesis Inhibition | HCT116 | IC₅₀: ~100-200 nM | ||
| Synthetic Variant (Compound 4) | Cell Proliferation | Panel of 21 human cancer cell lines | Up to 500-fold more potent than (-)-Ternatin | |
| Protein Synthesis Inhibition | - | More potent than (-)-Ternatin | ||
| This compound-4-Ala (Inactive Analog) | Cell Proliferation | HCT116 | > 10 µM | |
| Protein Synthesis Inhibition | HCT116 | No effect |
Experimental Protocols
The elucidation of this compound's mechanism of action has been reliant on a series of key experimental methodologies.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic and anti-proliferative potency (IC₅₀) of this compound and its analogs across various cell lines.
Protocol:
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., (-)-Ternatin) in an appropriate vehicle (e.g., DMSO) and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of global protein synthesis in cells treated with this compound.
Protocol:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Wash the cells and incubate them in methionine-free medium for a short period to deplete intracellular methionine stores.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or its analogs for a specified time (e.g., 6 hours).
-
Pulse Labeling: Add ³⁵S-methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
-
Quantification: Collect the protein precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the control to determine the IC₅₀ for protein synthesis inhibition.
Target Identification using Photo-affinity Probes
This technique was instrumental in identifying eEF1A as the direct binding partner of this compound.
Protocol:
-
Probe Synthesis: Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).
-
Cell Treatment: Treat cells or cell lysates with the photo-affinity probe.
-
UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Enrichment: Lyse the cells and use streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins and then elute the captured proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (proteomics).
Visualizing the Mechanism and Experimental Workflows
To further clarify the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams are provided.
Caption: this compound's mechanism of action: Inhibition of protein synthesis elongation.
References
An In-depth Technical Guide to the Molecular Target Identification of Ternatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ternatin, a cyclic heptapeptide natural product, has emerged as a potent inhibitor of eukaryotic protein synthesis, demonstrating significant cytotoxic and anti-proliferative activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the methodologies and key findings that have unequivocally identified the eukaryotic elongation factor-1A (eEF1A) ternary complex as the direct molecular target of this compound. This document details the experimental protocols for target identification and validation, presents quantitative data on this compound's activity, and visualizes the critical signaling pathways and experimental workflows involved.
Molecular Target: The eEF1A Ternary Complex
The primary molecular target of this compound is the eukaryotic translation elongation factor 1A (eEF1A) in its active, GTP-bound state, complexed with an aminoacyl-tRNA (aa-tRNA). This ternary complex (eEF1A•GTP•aa-tRNA) is a crucial component of the protein synthesis machinery, responsible for delivering the correct aa-tRNA to the A-site of the ribosome during the elongation phase of translation.[1][2][3] this compound and its more potent synthetic analogs, such as this compound-4, bind to this complex, stalling the ribosome and leading to a global inhibition of protein synthesis, which ultimately results in cell death in rapidly proliferating cells.[3][4]
Quantitative Data: Potency and Activity
The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation and protein synthesis inhibition assays. Synthetic modifications to the this compound scaffold have yielded analogs with significantly enhanced potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| (-)-Ternatin (1) | HCT116 | Cell Proliferation (72h) | 71 ± 10 | |
| (-)-Ternatin (1) | Panel of 21 cancer cell lines | Cell Proliferation (72h) | Wide range (µM to nM) | |
| This compound-4 (4) | HCT116 | Cell Proliferation (72h) | 4.6 ± 1.0 | |
| This compound-4 (4) | Panel of 21 cancer cell lines | Cell Proliferation (72h) | 20- to >500-fold more potent than (1) | |
| Photo-affinity Probe 5 | HCT116 | Cell Proliferation | 460 ± 71 |
Experimental Protocols for Target Identification and Validation
The identification of the eEF1A ternary complex as the direct target of this compound was achieved through a combination of chemical biology, proteomic, and genetic approaches.
Photo-affinity Labeling
Photo-affinity labeling is a powerful technique to covalently link a small molecule to its binding partners for subsequent identification.
Protocol: Photo-affinity Labeling with a Clickable this compound Probe
This protocol is adapted from methodologies described for the target identification of (-)-Ternatin.
1. Probe Synthesis:
-
Synthesize a photo-affinity probe of (-)-Ternatin incorporating a photoreactive group (e.g., diazirine) and a reporter handle (e.g., an alkyne for click chemistry). "Photo-ternatin 5" is a reported example.
2. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to an appropriate density.
-
Treat cells with varying concentrations of the photo-affinity probe (e.g., 1-10 µM) for a designated time to allow for binding to its target.
-
For competition experiments, pre-incubate cells with an excess of unlabeled this compound or a non-photoreactive analog before adding the probe.
3. UV Cross-linking:
-
Wash the cells with ice-cold PBS to remove the unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice to induce covalent cross-linking between the probe and its binding partner(s).
4. Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
5. Click Chemistry:
-
Attach a reporter tag, such as biotin-azide, to the alkyne handle of the cross-linked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
6. Affinity Purification:
-
Enrich the biotinylated protein complexes from the lysate using streptavidin-coated beads.
7. Elution and Analysis:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize them by in-gel fluorescence or Coomassie staining.
8. Mass Spectrometry:
-
Excise the protein bands of interest from the gel and subject them to mass spectrometry for identification.
Mass Spectrometry for Protein Identification
Protocol: Sample Preparation and LC-MS/MS Analysis
1. On-Bead Digestion:
-
After affinity purification, wash the streptavidin beads extensively to remove non-specific binders.
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
2. Peptide Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Gradient: A linear gradient of acetonitrile in 0.1% formic acid.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-20 most intense precursor ions in the ion trap or HCD cell.
-
Database Search: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot, SEQUEST, or MaxQuant. Specify variable modifications for the cross-linked this compound probe on relevant amino acids.
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Protocol: Rabbit Reticulocyte Lysate Assay
1. Reaction Setup:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, an mRNA template encoding a reporter protein (e.g., luciferase), and a mixture of amino acids (including ³⁵S-methionine for radioactive detection).
2. Inhibitor Treatment:
-
Add varying concentrations of this compound or its analogs to the reaction mixture. Include a vehicle control (e.g., DMSO).
3. Translation Reaction:
-
Incubate the reaction at 30°C for 60-90 minutes.
4. Measurement:
-
Measure the amount of newly synthesized protein by quantifying the incorporated radioactivity (via scintillation counting) or by measuring the luciferase activity.
5. Data Analysis:
-
Normalize the signal to the vehicle control and calculate the IC50 value for protein synthesis inhibition.
Genetic Validation of the Target
The identification of a specific mutation in the target protein that confers resistance to the drug provides strong genetic evidence of a direct interaction.
Protocol: Generation and Validation of Resistant Cell Lines
1. Cell Line Engineering:
-
Use CRISPR/Cas9 or other gene-editing technologies to introduce a specific mutation in the EEF1A1 gene in a relevant cell line (e.g., HCT116). The A399V mutation in eEF1A has been shown to confer resistance to this compound.
2. Proliferation Assay:
-
Treat both wild-type and mutant cell lines with increasing concentrations of this compound or its potent analogs.
-
Measure cell viability after a set period (e.g., 72 hours) using a standard assay (e.g., MTT or resazurin-based).
3. Data Analysis:
-
Compare the dose-response curves and IC50 values between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the mutant cell line indicates resistance and validates eEF1A as the direct target.
Visualization of Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Translation Elongation
Caption: this compound binds to and stabilizes the eEF1A-GTP-aa-tRNA ternary complex, stalling it on the ribosome and inhibiting peptide elongation.
Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying this compound's molecular target using photo-affinity labeling and mass spectrometry.
Logic of Target Validation via Genetic Mutation
Caption: Genetic validation of eEF1A as the target of this compound through the observation of resistance in cells expressing a mutant form of eEF1A.
Conclusion
The convergence of evidence from photo-affinity labeling, mass spectrometry, in vitro functional assays, and genetic resistance studies has unequivocally established the eEF1A ternary complex as the direct molecular target of this compound. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers in the field of chemical biology and drug discovery to further investigate the therapeutic potential of this compound and its analogs. The elucidation of this specific mechanism of action opens new avenues for the development of targeted anti-cancer therapies aimed at the dysregulated protein synthesis machinery in malignant cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Discovery, Isolation, and Characterization of the Cyclic Peptide Ternatin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cyclic heptapeptide, (-)-Ternatin, a potent natural product with significant cytotoxic and anti-proliferative properties. It covers the discovery, isolation, mechanism of action, and synthetic methodologies, presenting quantitative data and detailed experimental protocols for scientific and drug development applications.
Introduction
(-)-Ternatin is a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor.[1][2] Initially noted for its ability to inhibit fat accumulation in 3T3-L1 adipocytes, its potent cytotoxic properties have made it a significant subject of research in oncology.[1][2] Cyclic peptides like this compound are a promising class of therapeutic agents due to their high affinity, target specificity, and enhanced stability compared to their linear counterparts.[1] This guide details the key experimental findings and protocols that have advanced the understanding of this important natural product.
Discovery and Isolation
(-)-Ternatin is a secondary metabolite produced by several fungal species, including Coriolus versicolor and Didymocladium ternatum sacc. The general pipeline for its discovery and isolation involves fungal fermentation, extraction, and multi-step chromatographic purification.
-
Fungal Fermentation: The source fungus is cultured in a large-volume liquid medium under optimal conditions to encourage the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is then concentrated under vacuum.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. A gradient of solvents (e.g., chloroform/methanol) is used to separate compounds based on their polarity. Fractions are collected and tested for biological activity.
-
High-Performance Liquid Chromatography (HPLC): Active fractions are further purified using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) to yield the pure cyclic peptide.
The chemical structure of the isolated (-)-Ternatin was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The final confirmation of its stereochemistry was achieved through total chemical synthesis and comparison of the spectroscopic data of the synthetic isomers with the natural product. The confirmed structure of (-)-Ternatin is cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7].
Biological Activity and Mechanism of Action
(-)-Ternatin exhibits potent cytotoxic and anti-proliferative effects. Its primary mechanism of action is the inhibition of protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A).
Structure-activity relationship (SAR) studies have led to the development of synthetic this compound analogs with significantly enhanced potency.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| (-)-Ternatin | HCT116 | 71 ± 10 | |
| This compound-4 | HCT116 | 0.14 ± 0.02 | |
| (-)-Ternatin | 3T3-L1 (Adipogenesis) | EC₅₀ = 20 nM |
This compound binds to the eEF1A ternary complex, which is responsible for delivering aminoacyl-tRNAs to the ribosome during translation elongation. This binding event stalls protein synthesis, leading to cell cycle arrest and apoptosis.
-
Probe Synthesis: A biotinylated analog of this compound is synthesized to serve as a probe.
-
Cell Lysis: Cells are lysed to obtain a protein extract.
-
Affinity Enrichment: The cell lysate is incubated with the biotinylated this compound probe. Streptavidin-conjugated beads are then added to capture the biotinylated probe along with its binding partners.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.
-
Analysis and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification. This method identified eEF1A as the direct molecular target of (-)-Ternatin.
Chemical Synthesis
The chemical synthesis of (-)-Ternatin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.
-
Resin Selection and Loading: A 2-chlorotrityl chloride resin is commonly used. The C-terminal amino acid is loaded onto this resin.
-
Iterative Deprotection and Coupling: The linear peptide is assembled using the Fmoc/tBu strategy.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled using a coupling reagent such as HATU.
-
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin while retaining side-chain protecting groups.
-
Cyclization: The crude protected linear peptide is dissolved in a solvent like DMF at a low concentration to favor intramolecular cyclization. A coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to facilitate the head-to-tail cyclization.
-
Global Deprotection: All remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically 95% TFA with scavengers.
-
Purification: The final cyclic peptide is purified by RP-HPLC.
Conclusion
(-)-Ternatin is a potent cytotoxic cyclic peptide with a well-defined mechanism of action. The methodologies for its isolation, characterization, and synthesis are well-established, providing a solid foundation for further research and development. Its unique structure and potent biological activity make it an attractive lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery.
References
Ternatin: A Technical Guide to a Potent Eukaryotic Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin is a cyclic heptapeptide natural product that has emerged as a potent and specific inhibitor of eukaryotic protein synthesis.[1][2] Initially identified for its cytotoxic and anti-adipogenic properties, subsequent research has elucidated its precise molecular mechanism, revealing a unique mode of action that targets a key component of the translation elongation machinery.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, key experimental protocols for its study, and its potential as a therapeutic agent. It is important to distinguish the cyclic peptide this compound, the focus of this guide, from a class of anthocyanin pigments also referred to as ternatins, which are derived from the butterfly pea flower (Clitoria ternatea) and possess distinct properties.[3]
Mechanism of Action: Targeting the eEF1A Ternary Complex
This compound exerts its inhibitory effect on protein synthesis by specifically targeting the eukaryotic elongation factor 1A (eEF1A). eEF1A is a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. It functions as part of a ternary complex, consisting of eEF1A, GTP, and aa-tRNA.
Unlike many other translation inhibitors that target the ribosome directly, this compound's inhibitory action is more nuanced. It does not bind to eEF1A alone but rather specifically recognizes and binds to the active eEF1A·GTP·aa-tRNA ternary complex. This binding event stalls the ribosome in an intermediate state of aa-tRNA selection. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic pocket at the interface of domain I and domain III of eEF1A. This interaction prevents the proper accommodation of the aa-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A-GDP, effectively halting the elongation cycle.
The binding site of this compound on eEF1A is shared with other structurally unrelated natural product inhibitors, such as didemnin B and cytotrienin, suggesting this region is a functional hotspot for modulating eEF1A activity.
Signaling Pathway of this compound-induced Translation Inhibition
The following diagram illustrates the key steps in eukaryotic translation elongation and the point of intervention by this compound.
Caption: Mechanism of this compound-mediated translation inhibition.
Quantitative Data: Potency of this compound and its Analogs
The potency of this compound and its synthetic derivatives has been extensively characterized, primarily through cell proliferation and protein synthesis inhibition assays. The data highlights the significant impact of structural modifications on biological activity.
| Compound | Modification | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116, 6h) | Notes |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 nM | ~100-200 nM | Potent inhibitor of both cell proliferation and protein synthesis. |
| This compound-4-Ala (2) | L-Ala at position 4 | > 10 µM | No effect | Inactive analog, valuable as a negative control. |
| Compound 3 | Pipecolic acid at position 6 | ~35 nM | Not explicitly reported | Demonstrates the importance of position 6 for potency. |
| Compound 4 | Pipecolic acid at pos. 6 & (2S,4R)-dehydro-homoleucine at pos. 4 | 4.6 ± 1.0 nM | More potent than this compound | A highly potent synthetic analog, up to 500-fold more potent than this compound in some cell lines. |
| Photo-affinity Probe 5 | Photo-leucine at pos. 4 & alkyne at pos. 6 | 460 ± 71 nM | Not explicitly reported | Active probe used for target identification. |
Resistance to this compound
The primary mechanism of acquired resistance to this compound involves a specific point mutation in the EEF1A1 gene.
-
A399V Mutation: An Alanine to Valine substitution at amino acid position 399 in domain III of eEF1A confers significant resistance to this compound. This mutation likely prevents this compound binding without compromising the essential functions of eEF1A. Cells homozygous for the A399V mutation are completely resistant to high concentrations of potent this compound analogs.
Experimental Protocols
A variety of experimental techniques have been crucial in elucidating the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 5-6 hours).
-
Methionine Starvation: Wash the cells and incubate them in a methionine-free medium.
-
Radiolabeling: Add ³⁵S-Methionine to the medium and incubate for 1 hour to allow for its incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ for protein synthesis inhibition by plotting the percentage of ³⁵S-methionine incorporation against the compound concentration.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation to distinguish between effects on translation initiation and elongation.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest (e.g., a potent this compound analog) or control inhibitors (e.g., harringtonine for initiation, cycloheximide for elongation).
-
Cell Lysis: Lyse the cells in the presence of cycloheximide to "freeze" the ribosomes on the mRNA.
-
Sucrose Gradient Centrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionation and Analysis: Collect fractions from the gradient and measure the absorbance at 254 nm to visualize the distribution of ribosomal species. A collapse of polysomes into monosomes indicates an initiation block, while the stabilization of polysomes suggests an elongation block.
Photo-affinity Labeling for Target Identification
This method uses a chemically modified probe of the inhibitor to covalently label its direct binding target.
Protocol:
-
Probe Synthesis: Synthesize a this compound analog containing a photoreactive group (e.g., photo-leucine) and a tag for detection (e.g., an alkyne for click chemistry).
-
Lysate Incubation: Incubate cell lysates with the photo-affinity probe.
-
UV Crosslinking: Expose the lysate to UV light to induce covalent bond formation between the probe and its target protein.
-
Detection: Tag the probe with a fluorescent reporter (e.g., TAMRA-azide via click chemistry) and visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Target Identification: The preferentially labeled protein can be identified by mass spectrometry or validated using antibodies.
Experimental Workflow for Target Identification and Validation
The following diagram outlines the logical flow of experiments to identify and validate the molecular target of a novel translation inhibitor like this compound.
References
The Biological Activity of Ternatin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternatin, a cyclic heptapeptide, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the biological activity of this compound and its synthetic analogs on various cancer cell lines. It details the core mechanism of action, summarizes quantitative data on its cytotoxic effects, provides comprehensive experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
This compound is a naturally occurring cyclic peptide that was initially identified as an inhibitor of adipogenesis. Subsequent research, however, revealed its potent cytotoxic and anti-proliferative activities against a broad spectrum of cancer cell lines.[1] The primary anti-cancer mechanism of this compound has been elucidated as the inhibition of protein synthesis through a highly specific interaction with the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[2] This guide delves into the specifics of this compound's biological effects, with a focus on its potential as a therapeutic agent in oncology.
Mechanism of Action: Targeting Protein Synthesis
This compound exerts its cytotoxic effects by targeting a fundamental cellular process: protein synthesis. Its specific molecular target is the eukaryotic elongation factor-1A (eEF1A) when it is part of the ternary complex with GTP and an aminoacyl-tRNA. By binding to this complex, this compound stalls the elongation phase of translation, leading to a global shutdown of protein production, which ultimately triggers cell death. Synthetic variants of this compound have been developed that exhibit up to 500-fold greater potency than the natural product, highlighting the potential for further therapeutic optimization.
Signaling Pathway of this compound Action
The binding of this compound to the eEF1A ternary complex initiates a cascade of events culminating in apoptosis. While the direct downstream signaling from the stalled ribosome is an area of ongoing research, the general pathway involves the induction of cellular stress, leading to the activation of apoptotic pathways.
Caption: this compound's mechanism of action leading to cell death.
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of this compound and its more potent synthetic analog, Compound 4, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity across various cancer types, with Compound 4 consistently showing significantly greater potency.
| Cell Line | Cancer Type | IC50 of this compound (nM) | IC50 of Compound 4 (nM) |
| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 |
| A549 | Lung Carcinoma | >1000 | 180 |
| BT-549 | Breast Ductal Carcinoma | 220 | 2.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 120 | 0.43 |
| DU-145 | Prostate Carcinoma | 430 | 18 |
| HCT-15 | Colorectal Adenocarcinoma | 110 | 1.8 |
| HeLa | Cervical Adenocarcinoma | 200 | 4.3 |
| HEPG2 | Hepatocellular Carcinoma | 330 | 12 |
| HOP-92 | Non-Small Cell Lung Cancer | >1000 | 130 |
| HS 578T | Breast Ductal Carcinoma | 260 | 4.2 |
| IGROV1 | Ovarian Adenocarcinoma | 280 | 11 |
| K-562 | Chronic Myelogenous Leukemia | 130 | 0.53 |
| LOX IMVI | Amelanotic Melanoma | 200 | 2.5 |
| MCF7 | Breast Adenocarcinoma | 280 | 11 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 130 | 0.44 |
| NCI-H226 | Malignant Pleural Mesothelioma | 490 | 15 |
| OVCAR-3 | Ovarian Adenocarcinoma | 340 | 12 |
| RPMI-8226 | Multiple Myeloma | 110 | 0.43 |
| SF-268 | Anaplastic Astrocytoma | 440 | 15 |
| SK-MEL-28 | Malignant Melanoma | 280 | 4.8 |
| UO-31 | Renal Cell Carcinoma | 380 | 11 |
Data sourced from Carelli et al., 2015.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (and/or its analogs) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL reagent and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.
Experimental Workflows
Target Identification using Photo-affinity Labeling
The identification of eEF1A as the molecular target of this compound was facilitated by photo-affinity labeling. This workflow outlines the general steps involved in such an experiment.
Caption: Workflow for identifying this compound's target protein.
Investigating Drug Resistance
Understanding the mechanisms of resistance to this compound is crucial for its clinical development. A common mechanism of resistance is the acquisition of mutations in the target protein.
Caption: Workflow to identify this compound resistance mechanisms.
Conclusion
This compound and its synthetic derivatives represent a promising class of anti-cancer agents with a distinct mechanism of action targeting the protein synthesis machinery. The data presented in this guide underscore their potent and broad-spectrum activity against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential. Future research should focus on elucidating the downstream signaling pathways in more detail, evaluating in vivo efficacy, and developing strategies to overcome potential resistance mechanisms.
References
An In-depth Technical Guide to the Cyclic Peptide Ternatin: From Natural Source to Cellular Target
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ternatin is a highly N-methylated cyclic heptapeptide of fungal origin that has garnered significant scientific interest due to its potent and specific biological activities. Initially identified as an inhibitor of adipogenesis, subsequent research has highlighted its powerful cytotoxic effects against a range of cancer cell lines. The primary molecular target of this compound has been identified as the eukaryotic elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery. By binding to the eEF1A•GTP•aminoacyl-tRNA ternary complex, this compound stalls ribosomal translation, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, a summary of its biological activities with quantitative data, and an in-depth look at its mechanism of action and the signaling pathways it modulates.
Natural Source and Biosynthesis
The primary natural source of the cyclic peptide this compound is the mushroom Coriolus versicolor, also known as Trametes versicolor. It is a secondary metabolite produced during fungal fermentation.[1][2] Another reported fungal source is Didymocladium ternatum sacc.[2]
The biosynthesis of this compound, like many other fungal cyclic peptides, is believed to occur via non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptide chain in a stepwise manner, incorporating both standard and non-standard amino acids, as well as modifications such as N-methylation. The final step involves a specialized domain that catalyzes the head-to-tail cyclization of the linear peptide precursor.
Isolation and Purification of this compound
The isolation and purification of this compound from its fungal source is a multi-step process involving fermentation, extraction, and chromatographic separation.
Experimental Protocols
2.1.1. Fungal Fermentation of Coriolus versicolor
This protocol describes the general procedure for the cultivation of Coriolus versicolor for the production of secondary metabolites like this compound.
-
Culture Media: A suitable medium for mycelial growth of Coriolus versicolor is Potato Dextrose Agar (PDA) for initial culture and a liquid medium such as Potato Dextrose Broth (PDB) for large-scale fermentation. The medium can be supplemented with yeast extract and other nutrients to enhance growth and secondary metabolite production.[3][4]
-
Inoculation: Aseptically transfer mycelial plugs from a mature PDA culture to the liquid fermentation medium.
-
Fermentation Conditions:
-
Temperature: Incubate at 25-28°C.
-
Agitation: Maintain agitation at 150-180 rpm to ensure proper aeration and nutrient distribution.
-
pH: Maintain the pH of the medium between 5.0 and 6.5.
-
Duration: Fermentation is typically carried out for 8-14 days.
-
-
Harvesting: After the fermentation period, the mycelium and culture broth are separated by filtration or centrifugation.
2.1.2. Extraction of Crude this compound
This protocol outlines the extraction of the crude this compound from the fungal biomass and culture broth.
-
Extraction Solvent: Use a water-immiscible organic solvent such as ethyl acetate or methanol.
-
Procedure:
-
Combine the fungal mycelium and culture filtrate.
-
Extract the mixture with an equal volume of the chosen organic solvent. Repeat the extraction process 2-3 times to maximize yield.
-
Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
2.1.3. Chromatographic Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the solution onto a pre-equilibrated silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay to identify the active fractions containing this compound.
-
-
-
Step 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 or C4 preparative column is suitable for peptide purification.
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Procedure:
-
Pool and concentrate the active fractions from the silica gel chromatography.
-
Dissolve the residue in a small volume of the initial mobile phase composition.
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute with a linear gradient of increasing acetonitrile concentration (e.g., 20% to 90% Solvent B over 40-60 minutes). The optimal gradient should be determined empirically using an analytical column first.
-
Monitor the elution profile at 210-220 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain pure this compound as a powder.
-
-
Structure Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the peptide. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to deduce the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of the atoms, the stereochemistry of the amino acid residues, and the three-dimensional conformation of the cyclic peptide in solution.
Biological Activities and Quantitative Data
This compound exhibits potent biological activities, most notably anti-adipogenic and cytotoxic effects. Structure-activity relationship (SAR) studies have led to the development of synthetic analogs with significantly enhanced potency.
Data Presentation
Table 1: Anti-proliferative Activity (IC₅₀) of this compound and its Synthetic Analog against Cancer Cell Lines
| Cell Line | Cancer Type | (-)-Ternatin (IC₅₀, nM) | Synthetic Analog (this compound-4) (IC₅₀, nM) | Reference |
| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 | |
| A Panel of 21 Cell Lines | Various | Potent in low nM range | 20- to >500-fold more potent than (-)-Ternatin |
Table 2: Other Reported Biological Activities of this compound
| Activity | Cell Line / Model | Quantitative Data (EC₅₀ / IC₅₀) | Reference |
| Inhibition of Adipogenesis | 3T3-L1 adipocytes | EC₅₀ 20 nM | |
| Inhibition of Protein Synthesis | HCT116 cells | Potent in low nM range |
Experimental Protocols for Biological Assays
4.2.1. Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using a colorimetric MTT assay.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium with the this compound dilutions and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
4.2.2. Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay measures the rate of new protein synthesis by monitoring the incorporation of radioactive ³⁵S-methionine.
-
Materials:
-
Cells in culture
-
Methionine-free medium
-
³⁵S-Methionine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
-
Procedure:
-
Wash cells with PBS and incubate in methionine-free medium for 1 hour.
-
Treat cells with various concentrations of this compound for a specified time.
-
Add ³⁵S-Methionine (10-50 µCi/mL) and incubate for 30-60 minutes.
-
Wash cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins with ice-cold 10% TCA.
-
Collect the precipitated protein on glass fiber filters.
-
Wash the filters with 10% TCA and then with ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Normalize the counts to the vehicle control to determine the percentage of protein synthesis inhibition and calculate the IC₅₀ value.
-
4.2.3. Adipocyte Differentiation and Lipid Accumulation Assay (3T3-L1 Cells)
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes and the assessment of lipid accumulation.
-
Differentiation Induction:
-
Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.
-
Two days post-confluence, induce differentiation by adding a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat with this compound at various concentrations during this step.
-
After 2-3 days, replace the induction medium with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin.
-
Continue to culture for another 4-8 days, replacing the medium every 2 days.
-
-
Lipid Accumulation Staining (Oil Red O):
-
Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 10-20 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 490 nm.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the eukaryotic elongation factor-1A (eEF1A).
Signaling Pathway
This compound specifically binds to the ternary complex of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA). This binding event traps the complex on the ribosome after GTP hydrolysis but before the release of eEF1A-GDP. This stalling of the ribosome prevents the accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation phase of translation. The inhibition of protein synthesis leads to the depletion of short-lived proteins that are critical for cell survival and proliferation, ultimately triggering cell cycle arrest and apoptosis. Furthermore, the stalling of ribosomes by this compound can activate cellular stress response pathways.
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Signaling pathway of this compound's inhibitory action.
Conclusion
The cyclic peptide this compound, naturally produced by the fungus Coriolus versicolor, represents a promising class of natural products with significant therapeutic potential. Its well-defined mechanism of action, involving the specific inhibition of protein synthesis via targeting the eEF1A ternary complex, makes it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer agents. The detailed methodologies provided in this guide for its isolation, purification, and biological evaluation serve as a foundation for further research and development in this area. The high potency of its synthetic analogs underscores the potential for chemical modification to optimize its therapeutic properties. Further investigation into the downstream signaling consequences of eEF1A inhibition and in vivo efficacy studies are warranted to fully realize the clinical potential of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols for Ternatin Treatment of HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternatin is a cyclic peptide that has demonstrated potent anti-proliferative activity in various cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis through the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[1][2] This document provides detailed protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. It includes procedures for assessing cell viability, protein synthesis inhibition, apoptosis, and cell cycle distribution. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of this compound in HCT116 Cells
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound | HCT116 | 72 hours | 71 ± 10 | [1] |
Table 2: Example Data - Effect of Treatment on Apoptosis in HCT116 Cells (Flow Cytometry)
Note: The following data are illustrative examples based on typical results for cytotoxic agents in HCT116 cells and are intended to guide data presentation.
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle (DMSO) | - | 2.5 | 3.1 | 5.6 |
| This compound | IC50 | 15.8 | 20.4 | 36.2 |
| This compound | 2 x IC50 | 25.2 | 35.7 | 60.9 |
Table 3: Example Data - Effect of Treatment on Cell Cycle Distribution in HCT116 Cells (Flow Cytometry)
Note: The following data are illustrative examples based on typical results for cytotoxic agents in HCT116 cells and are intended to guide data presentation.
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 45.2 | 30.1 | 24.7 |
| This compound | IC50 | 60.5 | 20.3 | 19.2 |
| This compound | 2 x IC50 | 72.1 | 15.4 | 12.5 |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the function of eEF1A, a crucial component of the protein synthesis machinery. This inhibition leads to a global shutdown of protein production, ultimately triggering downstream signaling cascades that result in cell cycle arrest and apoptosis. The p53 tumor suppressor pathway is implicated as a downstream effector of eEF1A inhibition, contributing to the apoptotic response.
Experimental Workflow for this compound Treatment and Analysis
The following diagram outlines the general workflow for treating HCT116 cells with this compound and subsequently analyzing the cellular outcomes.
Experimental Protocols
HCT116 Cell Culture
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: Passage cells when they reach 70-90% confluency. Rinse with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete growth medium, and re-seed at a 1:5 ratio.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed 3,000 HCT116 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and no-cell control wells.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay measures the rate of new protein synthesis.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
Methionine-free medium
-
³⁵S-Methionine
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Seed HCT116 cells in a multi-well plate and grow to ~80% confluency.
-
Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Treat cells with various concentrations of this compound (and a vehicle control) in methionine-free medium for 5 hours.
-
Add ³⁵S-Methionine to each well and incubate for 1 hour at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the proteins with ice-cold 10% TCA.
-
Collect the precipitate on glass fiber filters and wash with 5% TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
HCT116 cells
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
HCT116 cells
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This protocol is for analyzing the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
HCT116 cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for p53, Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat HCT116 cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Normalize protein expression to a loading control like β-actin or GAPDH.
-
References
Synthesizing Ternatin Variants: A Guide for Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ternatin, a naturally occurring cyclic heptapeptide, and its synthetic variants have emerged as potent inhibitors of protein synthesis, demonstrating significant cytotoxic activity against cancer cell lines. This document provides detailed application notes and protocols for the chemical synthesis and biological evaluation of this compound variants, offering a comprehensive resource for researchers in oncology and drug discovery.
Application Notes
This compound and its analogues are valuable tools for cancer research due to their specific mechanism of action. They target the eukaryotic translation elongation factor-1A (eEF1A), a protein crucial for the elongation phase of protein synthesis.[1][2] Specifically, this compound binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex, stalling the ribosome and ultimately inhibiting protein production.[1][3][4] This targeted approach offers a promising avenue for the development of novel cancer therapeutics.
Structure-activity relationship (SAR) studies have been instrumental in the design of highly potent this compound variants. Key modifications to the parent structure have led to analogues with significantly enhanced cytotoxic effects. For instance, the substitution of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML) and the replacement of D-(NMe)Alanine at position 6 with L-Pipecolic acid (Pip) resulted in "this compound-4," a variant with over 500-fold greater potency than the natural product in certain cancer cell lines. Conversely, replacing the L-Leucine at position 4 with L-Alanine completely abolishes the compound's biological activity, creating a useful negative control for experimental studies.
Quantitative Data Summary
The following table summarizes the comparative inhibitory concentrations (IC₅₀) of this compound and its key synthetic analogues against the human colon cancer cell line HCT116.
| Compound | Modification(s) | IC₅₀ (nM) in HCT116 cells | Reference |
| (-)-Ternatin | Natural Product | 71 ± 10 | |
| This compound-4-Ala | L-Leu⁴ → L-Ala | > 10,000 | |
| This compound Variant | D-(NMe)Ala⁶ → L-Pip | ~35 | |
| This compound-4 | L-Leu⁴ → dhML & D-(NMe)Ala⁶ → L-Pip | ~0.14 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor
This protocol details the manual synthesis of the linear heptapeptide precursor of this compound variants using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including N-methylated and other modified amino acids)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail for protected peptide: 20-30% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in DCM
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF twice (5 minutes, then 15 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage of the Protected Linear Peptide:
-
After the final amino acid is coupled, wash and dry the resin.
-
Treat the resin with a cleavage cocktail of 20-30% HFIP in DCM for 2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude protected linear peptide.
-
Protocol 2: Solution-Phase Macrocyclization and Deprotection
This protocol describes the cyclization of the linear precursor and the removal of side-chain protecting groups.
Materials:
-
Crude protected linear peptide
-
Coupling reagent: HATU
-
Base: DIPEA
-
Solvent: DMF
-
Cleavage cocktail for deprotection: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (0.5-1 mM).
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Deprotection:
-
Remove the DMF under reduced pressure.
-
Treat the crude cyclic peptide with the TFA/TIPS/Water cleavage cocktail for 2-4 hours to remove the side-chain protecting groups.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude cyclic peptide.
-
Protocol 3: Purification and Analysis
This protocol outlines the purification of the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a C18 column
-
Mobile phase A: Water with 0.1% TFA
-
Mobile phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis and Lyophilization:
-
Collect fractions containing the purified peptide.
-
Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound variants.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis by targeting the eEF1A ternary complex.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's inhibition of eEF1A leads to cytotoxicity in cancer cells.
References
Utilizing Ternatin Photo-Affinity Probes for Target Identification and Mechanistic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin is a cyclic heptapeptide natural product that exhibits potent cytotoxic and anti-adipogenic activities.[1] Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. Photo-affinity labeling (PAL) is a powerful chemical biology technique used to identify the cellular targets of bioactive small molecules.[1] This document provides detailed application notes and protocols for the use of Ternatin photo-affinity probes in experiments aimed at identifying and characterizing its protein binding partners. The primary cellular target of (-)-Ternatin has been identified as the eukaryotic translation elongation factor 1A (eEF1A) ternary complex.[1]
Data Presentation
The biological activity of (-)-Ternatin and its synthetic analogs provides a benchmark for the expected potency of photo-affinity probes.
| Compound | Description | IC50 (HCT116 cells) | Target |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | eEF1A ternary complex |
| This compound-4 | Optimized Synthetic Variant | 4.6 ± 1.0 nM | eEF1A ternary complex |
| Photo-affinity Probe 5 | Clickable probe with photo-leucine and alkyne modifications | Not explicitly reported | eEF1A ternary complex |
Signaling Pathway
This compound inhibits protein synthesis by binding to the eEF1A ternary complex (eEF1A·GTP·aminoacyl-tRNA). This interaction stalls the ribosome during the elongation phase of translation, preventing the accommodation of the aminoacyl-tRNA into the A-site of the ribosome. This ultimately leads to the inhibition of protein synthesis and subsequent cytotoxicity in cancer cells.
This compound's mechanism of action on protein synthesis.
Experimental Protocols
Protocol 1: Photo-Affinity Labeling of Target Proteins in Live Cells
This protocol describes the treatment of live cells with a this compound photo-affinity probe, followed by UV cross-linking to covalently capture its binding partners.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound photo-affinity probe (with a diazirine or benzophenone moiety and a clickable handle like an alkyne)
-
(-)-Ternatin (for competition experiments)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm)
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Cell Treatment:
-
Wash cells once with serum-free medium.
-
Treat cells with varying concentrations of the this compound photo-affinity probe (e.g., 0.1 to 10 µM) in serum-free medium for 1-2 hours at 37°C.[1]
-
Competition Control: Pre-incubate a separate set of cells with a 50-fold excess of (-)-Ternatin for 30 minutes before adding the photo-affinity probe.[1]
-
-
UV Cross-linking:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Place the cell culture plate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and time should be empirically determined.
-
-
Cell Lysis: Proceed immediately to Protocol 2 for cell lysis and downstream processing.
Protocol 2: Cell Lysis and Click Chemistry
This protocol details the lysis of cells after photo-affinity labeling and the subsequent "click" reaction to attach a reporter tag (e.g., biotin) for enrichment.
Materials:
-
Labeled cells from Protocol 1
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge
-
Click Chemistry Reagents:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Procedure:
-
Cell Lysis:
-
Aspirate PBS and add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To the cell lysate (e.g., 1 mg of protein), add the click chemistry reagents in the following order: biotin-azide, CuSO₄, TCEP, and TBTA.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protocol 3: Enrichment of Labeled Proteins and On-Bead Digestion
This protocol describes the enrichment of biotin-tagged protein-probe complexes using streptavidin beads, followed by on-bead tryptic digestion for mass spectrometry analysis.
Materials:
-
Lysate from Protocol 2 after click chemistry
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer: Lysis buffer (from Protocol 2)
-
Ammonium Bicarbonate Buffer: 50 mM NH₄HCO₃, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Enrichment of Labeled Proteins:
-
Add streptavidin beads to the lysate and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-specifically bound proteins.
-
Wash the beads twice with ice-cold 20 mM Tris-HCl pH 8.0 + 2 mM CaCl₂.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM NH₄HCO₃.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or equivalent and proceed with LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for target identification using a this compound photo-affinity probe is depicted below.
References
Application Notes and Protocols for Ternatin-4-Ala as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatins are a class of cyclic heptapeptides that have demonstrated potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines. The primary mechanism of action for these compounds is the inhibition of protein synthesis through the specific targeting of the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA). This interaction stalls ribosomes during the elongation phase of translation, ultimately leading to cell death.[1][2][3]
Structure-activity relationship studies have revealed that the leucine residue at the fourth position (Leu4) is critical for the biological activity of ternatins. Substitution of this leucine with an alanine residue results in Ternatin-4-Ala , an analog that is devoid of biological activity.[1] This inactivity makes this compound-4-Ala an invaluable tool for researchers as a negative control in a variety of assays. Its use allows for the confident attribution of observed biological effects to the specific mechanism of action of active this compound compounds, such as the parent molecule (-)-Ternatin or the highly potent synthetic analog, this compound-4. This compound-4-Ala has been shown to have no effect on cell proliferation or protein synthesis at concentrations up to 10 µM.[1]
These application notes provide detailed protocols for key assays where this compound-4-Ala serves as a negative control and summarizes the quantitative data that underscores its utility.
Data Presentation
The following table summarizes the in vitro potency of (-)-Ternatin, its potent synthetic analog this compound-4, and the inactive control, this compound-4-Ala. The data is primarily from studies on the HCT116 human colon cancer cell line.
| Compound | Description | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116) | Notes |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | - | The parent compound with potent activity. |
| This compound-4 | Synthetic Analog | 4.6 ± 1.0 nM | ~36 nM (4h) | A highly potent analog, up to 500-fold more potent than (-)-Ternatin. |
| This compound-4-Ala | Inactive Analog (Leu⁴ → Ala) | > 10,000 nM | No effect | An essential negative control for mechanism-of-action studies. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound compounds on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(-)-Ternatin, this compound-4, and this compound-4-Ala (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (-)-Ternatin, this compound-4, and this compound-4-Ala in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value. This compound-4-Ala should show no significant decrease in cell viability.
Global Protein Synthesis Assay (³⁵S-Methionine Labeling)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radioactive ³⁵S-methionine into newly synthesized proteins.
Principle: Cells are pulsed with ³⁵S-methionine after treatment with the test compounds. A decrease in the incorporation of the radiolabel into the total protein pool indicates inhibition of protein synthesis.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Methionine-free DMEM
-
(-)-Ternatin, this compound-4, and this compound-4-Ala (dissolved in DMSO)
-
³⁵S-methionine
-
Ice-cold PBS
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a suitable confluency.
-
Methionine Depletion: Wash the cells with pre-warmed PBS and then incubate in methionine-free DMEM for 30-60 minutes to deplete endogenous methionine stores.
-
Compound Treatment: Treat the cells with various concentrations of (-)-Ternatin, this compound-4, and this compound-4-Ala (or DMSO as a control) in methionine-free DMEM for the desired time (e.g., 1-5 hours).
-
Radiolabeling ("Pulse"): Add ³⁵S-methionine (e.g., 10-50 µCi/mL) to each well and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Remove the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.
-
Protein Precipitation: Spot an aliquot of the lysate onto filter paper and precipitate the proteins with ice-cold 10% TCA.
-
Washing: Wash the filters to remove unincorporated ³⁵S-methionine.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Normalize the counts to the total protein concentration and calculate the percentage of protein synthesis inhibition relative to the vehicle control. This compound-4-Ala should show no inhibition of protein synthesis.
Signaling Pathways and Mechanism of Action
This compound Mechanism of Action at the Ribosome
Ternatins function by binding to the eEF1A•GTP•aminoacyl-tRNA ternary complex. This binding event traps the complex on the ribosome after GTP hydrolysis, preventing the accommodation of the aminoacyl-tRNA into the ribosomal A-site and halting the elongation of the polypeptide chain. This compound-4-Ala, lacking the critical Leu4 residue, is unable to bind to this complex and therefore does not inhibit translation.
eEF1A and its Link to the p53 Pathway
Recent studies have uncovered a translation-independent role for eEF1A in regulating apoptosis, directly linking it to the p53 tumor suppressor pathway. eEF1A1 has been identified as a novel interacting partner of p53 and can inhibit p53-dependent apoptosis. Furthermore, the isoform eEF1A2 can inactivate p53 by promoting the stabilization of MDM4 (a homolog of the p53-negative regulator MDM2) through the PI3K/AKT/mTOR signaling cascade.
Inhibition of eEF1A by active this compound compounds could, therefore, have dual effects: halting protein synthesis and potentially disrupting the inhibitory effect of eEF1A on p53, thereby promoting p53-mediated apoptosis. This compound-4-Ala would not be expected to influence this pathway.
Conclusion
This compound-4-Ala is an indispensable negative control for studying the biological effects of this compound-based protein synthesis inhibitors. Its structural similarity to active ternatins, combined with its complete lack of activity, ensures that the observed cytotoxic and anti-proliferative effects of compounds like (-)-Ternatin and this compound-4 can be confidently attributed to the inhibition of the eEF1A ternary complex. The use of this compound-4-Ala in parallel with active compounds is critical for rigorous mechanism-of-action studies and is highly recommended for all assays investigating this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using Ternatin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin is a cyclic heptapeptide natural product that has demonstrated potent anti-proliferative and cytotoxic activities across a broad spectrum of cancer cell lines.[1] Its primary mechanism of action is the inhibition of protein synthesis through the specific targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[1][2][3][4] This document provides detailed protocols for assessing the anti-proliferative effects of this compound and its analogs using various cell-based assays, along with quantitative data and visualizations of the compound's mechanism of action.
Data Presentation: Anti-proliferative Activity of this compound Compounds
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound (Compound 1) and a more potent synthetic analog (Compound 4) against a panel of human cancer cell lines after 72 hours of treatment. The data illustrates the broad-spectrum activity of these compounds.
Table 1: IC₅₀ Values of this compound (Compound 1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon | 71 ± 10 |
| A549 | Lung | >10,000 |
| MCF7 | Breast | 1,200 |
| K562 | Leukemia | 1,100 |
| Jurkat | Leukemia | 2,800 |
Table 2: IC₅₀ Values of this compound Analog (Compound 4) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon | 4.6 ± 1.0 |
| A549 | Lung | 190 |
| MCF7 | Breast | 4.4 |
| K562 | Leukemia | 2.0 |
| Jurkat | Leukemia | 1.9 |
Note: A valuable negative control for these experiments is this compound-4-Ala, which shows no effect on cell proliferation at concentrations up to 10 µM.
Signaling Pathway of this compound Compounds
This compound exerts its cytotoxic effects by binding to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. This interaction stalls the elongation phase of protein synthesis, leading to a global shutdown of this fundamental cellular process. The subsequent cellular stress is believed to trigger downstream apoptotic pathways, ultimately resulting in cell death.
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow: Cell Proliferation Assay
The general workflow for assessing the anti-proliferative effects of this compound compounds involves cell seeding, treatment with the compound, an incubation period, and subsequent viability assessment using one of the detailed protocols below.
Caption: General workflow for a cell proliferation assay.
Experimental Protocols
Here are detailed protocols for three common cell proliferation assays suitable for use with this compound compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, which is a direct indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period (e.g., 24-72 hours), add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature. Wash again and add the HRP-conjugated secondary antibody, incubating for another hour.
-
Detection: Wash the wells and add TMB substrate. Incubate until color develops (5-30 minutes). Add the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value.
Crystal Violet Assay
This assay is a simple method to quantify the number of adherent cells by staining them with crystal violet dye, which binds to proteins and DNA.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
96-well plates
-
Crystal violet staining solution (0.5% in 20% methanol)
-
Methanol
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes to fix the cells.
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the excess dye is removed. Air dry the plate.
-
Solubilization: Add 200 µL of methanol to each well to solubilize the stain. Incubate for 20 minutes on a shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Similar to the other assays, calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Ternatin's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin is a cyclic heptapeptide natural product that has demonstrated potent anti-cancer properties in a variety of in vitro models.[1][2] Originally identified for its anti-adipogenic activity, subsequent research has elucidated its primary mechanism of action as the inhibition of protein synthesis.[2] this compound achieves this by specifically targeting the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1][2] By binding to this complex, this compound stalls the elongation phase of translation, leading to a global shutdown of protein synthesis and subsequent cancer cell death. Synthetic analogs of this compound have been developed that exhibit up to 500-fold greater potency than the natural product.
These application notes provide a comprehensive overview of the in vitro anti-cancer effects of this compound, including its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for key experimental assays.
Data Presentation
Anti-Proliferative Activity of this compound and a Potent Synthetic Analog
The half-maximal inhibitory concentration (IC50) values of this compound (Compound 1) and a more potent synthetic analog (Compound 4) have been determined across a panel of human cancer cell lines after 72 hours of treatment. The data, summarized in Table 1, demonstrate the broad-spectrum anti-proliferative activity of these compounds.
| Cell Line | Cancer Type | IC50 of this compound (nM) | IC50 of Synthetic Analog (Compound 4) (nM) |
| HCT116 | Colon Carcinoma | 71 ± 10 | 0.14 |
| MCF7 | Breast Adenocarcinoma | >1000 | 2.4 |
| A549 | Lung Carcinoma | ~100-1000 | ~1-10 |
| PC3 | Prostate Adenocarcinoma | ~100-1000 | ~1-10 |
| U87-MG | Glioblastoma | ~100-1000 | ~1-10 |
| OVCAR3 | Ovarian Adenocarcinoma | ~100-1000 | ~1-10 |
Note: Specific IC50 values for all 21 cell lines tested in the source study were not explicitly provided in the primary text; a scatter plot visually represents the comparative potencies. The values for A549, PC3, U87-MG, and OVCAR3 are estimated ranges based on this graphical data.
Hypothetical Apoptosis Induction by this compound
| Treatment | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 nM | 70.1 ± 3.5 | 15.3 ± 1.9 | 14.6 ± 2.3 |
| This compound | 100 nM | 45.8 ± 4.2 | 30.7 ± 3.1 | 23.5 ± 2.8 |
| This compound | 200 nM | 20.3 ± 2.9 | 55.1 ± 5.4 | 24.6 ± 3.0 |
Hypothetical Cell Cycle Analysis of this compound-Treated Cells
Inhibition of protein synthesis is known to cause cell cycle arrest. However, specific data on the effects of this compound on cell cycle distribution from flow cytometry analysis are not widely published. Table 3 illustrates how the percentage of cells in different phases of the cell cycle could be quantified and presented.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control | - | 55.4 ± 2.8 | 25.1 ± 1.9 | 19.5 ± 2.2 | 1.2 ± 0.3 |
| This compound | 50 nM | 65.2 ± 3.1 | 18.3 ± 1.5 | 16.5 ± 1.8 | 5.8 ± 0.9 |
| This compound | 100 nM | 75.9 ± 3.9 | 10.1 ± 1.1 | 14.0 ± 1.6 | 12.4 ± 1.5 |
| This compound | 200 nM | 60.3 ± 4.5 | 8.7 ± 0.9 | 10.5 ± 1.3 | 20.5 ± 2.1 |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the protein synthesis machinery. Its molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the elongation step of translation. By binding to this complex, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis. This leads to a cascade of downstream events, including cell cycle arrest and ultimately, apoptosis.
Caption: this compound's mechanism of action leading to cancer cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Logical Relationships
The anti-cancer effects of this compound follow a logical progression from its molecular interaction to the ultimate demise of the cancer cell. This can be visualized as a series of cause-and-effect relationships.
Caption: Logical flow of this compound's anti-cancer effects.
References
Application of Ternatin in Adipogenesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin, a cyclic heptapeptide, has emerged as a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Its ability to curb fat accumulation makes it a molecule of significant interest in the fields of obesity research and metabolic disease therapeutics. This document provides detailed application notes and protocols for studying the anti-adipogenic effects of this compound, with a focus on its mechanism of action and quantitative analysis of its effects. While the complete molecular mechanism of this compound's action is still under investigation, this guide consolidates the current understanding and provides a framework for further research.
Quantitative Data Summary
(-)-Ternatin has been shown to inhibit fat accumulation in 3T3-L1 murine adipocytes with an effective concentration (EC50) of 0.02 µg/mL.[1] Studies have indicated that this compound potently reduces the mRNA expression of several adipocyte markers in a dose-dependent manner, suggesting its intervention in the transcriptional regulation of adipogenesis. However, specific quantitative data on the percentage of reduction for key adipogenic markers at various this compound concentrations is not yet widely available in the public domain. Further research is required to fully quantify the dose-response effects of this compound on both mRNA and protein levels of critical adipogenic factors.
| Parameter | Cell Line | Value | Reference |
| EC50 (Fat Accumulation Inhibition) | 3T3-L1 | 0.02 µg/mL | [1] |
Postulated Signaling Pathways Involved in Adipogenesis Inhibition
Adipogenesis is a complex process regulated by a network of signaling pathways. While the direct targets of this compound are yet to be fully elucidated, its inhibitory action likely involves the modulation of key signaling cascades known to govern adipocyte differentiation. Two such critical pathways are the Wnt/β-catenin and AMP-activated protein kinase (AMPK) signaling pathways.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a well-established negative regulator of adipogenesis. Activation of this pathway maintains preadipocytes in an undifferentiated state by inhibiting the expression of master adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). It is hypothesized that this compound may exert its anti-adipogenic effects by activating the Wnt/β-catenin pathway, leading to the suppression of PPARγ and C/EBPα and subsequently inhibiting adipocyte differentiation.
AMPK Signaling Pathway
AMPK is a cellular energy sensor that, when activated, promotes catabolic pathways while inhibiting anabolic processes, including adipogenesis. Activation of AMPK is known to suppress the expression of key adipogenic transcription factors. It is plausible that this compound could activate AMPK, leading to a downstream cascade that results in the inhibition of adipocyte differentiation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-adipogenic effects of this compound using the 3T3-L1 preadipocyte cell line.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate at a density that allows them to reach 100% confluence.
-
Growth Phase: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with MDI differentiation medium. This marks the beginning of the differentiation process.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.01, 0.02, 0.05, 0.1 µg/mL) to the MDI medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Maintenance (Day 2): After 48 hours, replace the MDI medium with insulin medium containing the respective concentrations of this compound or vehicle.
-
Further Maintenance (Day 4 onwards): After another 48 hours, replace the insulin medium with regular growth medium (DMEM + 10% FBS) containing the respective concentrations of this compound or vehicle. Change the medium every 2 days.
-
Harvesting: The cells are typically ready for analysis between days 8 and 10 of differentiation.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a culture plate
-
PBS
-
10% Formalin
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
60% Isopropanol
-
Distilled water
-
Isopropanol (100%)
Protocol:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Wash the cells once with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Washing: Wash the cells four times with distilled water to remove excess stain.
-
Visualization: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
This protocol is for measuring the mRNA expression levels of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Adipoq, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb)
Protocol:
-
RNA Extraction: Extract total RNA from the differentiated adipocytes (treated with this compound or vehicle) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control cells.
Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Pparg | GCGGCTGAGAAATCACGTTG | GGTCTCCACTTTGATTGTGGGA |
| Cebpa | GCGGCTGAGAAATCACGTTG | GGTCTCCACTTTGATTGTGGGA |
| Adipoq | GTTGCAAGCTCTCCTGTTCC | TCTCCAGGAGTGCCATCTCT |
| Fabp4 | AAGGTGAAGAGCATCATAACCCT | TCACGCCTTTCATAACACATTCC |
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Western Blotting for Adipogenic Protein Expression
This protocol is for determining the protein levels of key adipogenic transcription factors.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound demonstrates significant potential as an inhibitor of adipogenesis. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its anti-adipogenic properties and elucidate its mechanism of action. While a clear link to the Wnt/β-catenin or AMPK signaling pathways has not been definitively established, these pathways represent logical starting points for mechanistic studies. Future research should focus on obtaining detailed quantitative data on the dose-dependent effects of this compound on adipogenic gene and protein expression and directly investigating its impact on key signaling molecules within the Wnt/β-catenin and AMPK pathways. Such studies will be crucial for advancing our understanding of this compound's therapeutic potential in the context of obesity and metabolic diseases.
References
Application Notes and Protocols: Experimental Design for Testing Ternatin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ternatin is a cyclic heptapeptide natural product that has emerged as a potent cytotoxic agent against a variety of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of protein synthesis through the specific targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[1][2][3] By binding to this complex, this compound stalls the elongation phase of translation, leading to a global shutdown of protein synthesis and subsequent cell death. Synthetic analogs of this compound have been developed that exhibit up to 500-fold greater potency than the natural product.
These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the cytotoxicity of this compound and its analogs. Detailed protocols for key assays are provided, along with guidelines for data presentation and visualization of the underlying molecular mechanism.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. The specific molecular target is the eEF1A ternary complex. Binding of this compound to this complex prevents the proper accommodation of aminoacyl-tRNA into the ribosomal A-site, thereby halting the translation elongation cycle. This leads to an accumulation of stalled ribosomes and a rapid depletion of short-lived proteins that are essential for cell survival and proliferation, ultimately triggering apoptosis.
Quantitative Data: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound and its more potent synthetic analog, Compound 4, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The data below, summarized from Carelli et al. (2015), demonstrates the broad-spectrum activity and the significantly greater potency of the synthetic analog.
| Cell Line | Cancer Type | This compound (IC50, nM) | Compound 4 (IC50, nM) |
| HCT116 | Colon | 71 ± 10 | 0.14 ± 0.02 |
| MCF7 | Breast | 120 ± 20 | 0.5 ± 0.1 |
| P388 | Leukemia | 80 ± 15 | 0.2 ± 0.05 |
| A549 | Lung | 250 ± 50 | 1.2 ± 0.3 |
| HeLa | Cervical | 95 ± 12 | 0.4 ± 0.08 |
| Jurkat | T-cell Leukemia | 55 ± 8 | 0.11 ± 0.03 |
| K562 | Myelogenous Leukemia | 150 ± 25 | 0.8 ± 0.2 |
| MOLM-13 | Acute Myeloid Leukemia | 45 ± 7 | 0.09 ± 0.02 |
| MV-4-11 | Acute Myeloid Leukemia | 30 ± 5 | 0.06 ± 0.01 |
| OCI-AML3 | Acute Myeloid Leukemia | 60 ± 9 | 0.13 ± 0.03 |
| U2OS | Osteosarcoma | 180 ± 30 | 0.9 ± 0.2 |
| PC-3 | Prostate | 220 ± 40 | 1.1 ± 0.3 |
| DU145 | Prostate | 200 ± 35 | 1.0 ± 0.2 |
| LNCaP | Prostate | 190 ± 32 | 0.95 ± 0.2 |
| SK-MEL-28 | Melanoma | 130 ± 22 | 0.6 ± 0.1 |
| A375 | Melanoma | 110 ± 18 | 0.55 ± 0.1 |
| RPMI-8226 | Multiple Myeloma | 90 ± 14 | 0.45 ± 0.09 |
| U266 | Multiple Myeloma | 100 ± 16 | 0.5 ± 0.1 |
| NCI-H929 | Multiple Myeloma | 85 ± 13 | 0.42 ± 0.08 |
| OVCAR-3 | Ovarian | 160 ± 28 | 0.8 ± 0.15 |
| SK-OV-3 | Ovarian | 170 ± 29 | 0.85 ± 0.16 |
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the cytotoxicity of this compound.
Cell Viability and Proliferation Assays
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
This fluorescent assay uses the redox indicator resazurin, which is reduced by viable cells to the highly fluorescent resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
Opaque-walled 96-well plates
-
Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized)
-
Multichannel pipette
-
Fluorescence microplate reader
Protocol:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2.
-
Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubate for the desired exposure time.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Cytotoxicity Assay (Membrane Integrity)
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Absorbance microplate reader
Protocol:
-
Seed and treat cells with this compound in a 96-well plate as described previously.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a vehicle control.
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible, using appropriate laser and filter settings for FITC and PI.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and a simplified representation of the apoptotic signaling pathway induced by eEF1A inhibition.
References
Application Notes and Protocols for Assessing Ternatin's Impact on Translation Elongation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the impact of Ternatin, a potent inhibitor of translation elongation, on protein synthesis. The protocols detailed below are intended to offer a starting point for researchers investigating the mechanism of action of this compound and its analogs.
Introduction
This compound is a cyclic heptapeptide that has been identified as a specific inhibitor of the elongation phase of eukaryotic protein synthesis.[1][2] Its mechanism of action involves binding to the ternary complex of eukaryotic elongation factor 1A (eEF1A), GTP, and aminoacyl-tRNA (aa-tRNA).[1][2] This interaction stabilizes the complex on the ribosome, thereby stalling the addition of amino acids to the growing polypeptide chain and ultimately leading to cell death.[2] Understanding the precise impact of this compound on translation elongation is crucial for its development as a potential therapeutic agent. This document outlines key experimental approaches to characterize and quantify the effects of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound and Its Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and its key synthetic variants in cell proliferation and protein synthesis assays.
| Compound | Description | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116, 6h) | Reference |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | Not explicitly reported in this format | |
| This compound-4 | Optimized Synthetic Variant | 4.6 ± 1.0 nM | ~36 nM | |
| This compound-4-Ala | Inactive Analog (Negative Control) | > 10,000 nM | Not applicable | |
| Didemnin B | Structurally unrelated eEF1A inhibitor | Not explicitly reported in this format | ~7 nM |
Table 2: Single-Molecule FRET Analysis of this compound-4 Inhibition
This table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of aminoacyl-tRNA accommodation into the ribosome, as determined by single-molecule FRET experiments.
| Compound | IC₅₀ (smFRET) | Notes | Reference |
| This compound-4 | 2.3 ± 0.4 nM | Quantifies the fraction of smFRET trajectories that escaped drug inhibition. | |
| Didemnin B | 4.5 ± 0.6 nM | Provides a comparison with another known eEF1A inhibitor. | |
| This compound-2 | Inactive | Consistent with eEF1A binding and cell proliferation assays. | |
| This compound-3 | ~5-fold less potent than this compound-4 | Consistent with eEF1A binding and cell proliferation assays. |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-mediated inhibition of translation elongation.
Caption: General experimental workflows for assessing translation inhibition.
Experimental Protocols
In Vitro Translation Inhibition Assay
Principle: This cell-free assay utilizes a rabbit reticulocyte lysate system, which contains all the necessary components for translation, to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The effect of this compound on protein synthesis is measured by the reduction in the reporter signal.
Materials:
-
Rabbit Reticulocyte Lysate Kit
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound and its analogs
-
DMSO (vehicle control)
-
Amino acid mixture (with or without ³⁵S-methionine)
-
Nuclease-free water
-
Luciferase assay reagent (for luminescence detection)
-
Scintillation counter and fluid (for radioactivity detection)
Protocol:
-
Prepare serial dilutions of this compound and its analogs in DMSO. The final DMSO concentration in the reaction should be kept below 0.5%.
-
On ice, prepare the master mix according to the rabbit reticulocyte lysate kit manufacturer's instructions, including the reporter mRNA and amino acid mixture.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the diluted this compound, analogs, or DMSO (vehicle control) to the respective tubes.
-
Initiate the translation reaction by incubating the tubes at 30°C for 60-90 minutes.
-
For Luminescence Detection:
-
Allow the reactions to cool to room temperature.
-
Add the luciferase assay reagent to each tube according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
For Radioactivity Detection:
-
Stop the reaction by placing the tubes on ice.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on filters and wash.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC₅₀ value for in vitro translation inhibition.
Polysome Profiling
Principle: This technique separates ribosomes based on the number attached to an mRNA molecule via sucrose gradient ultracentrifugation. An inhibitor of translation elongation, like this compound, is expected to trap ribosomes on mRNA, leading to a stabilization or increase in the polysome peaks and a decrease in the 80S monosome peak.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound
-
Cycloheximide (CHX)
-
Lysis buffer (containing detergents and RNase inhibitors)
-
Sucrose solutions (e.g., 10-50% linear gradient)
-
Ultracentrifuge and tubes
-
Gradient fractionation system with a UV monitor (A₂₅₄)
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 3-5 minutes to "freeze" the ribosomes on the mRNA.
-
Wash the cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet nuclei and cell debris.
-
Carefully layer the supernatant onto a pre-formed linear sucrose gradient (e.g., 10-50%).
-
Perform ultracentrifugation for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting polysome profile. An increase in the polysome-to-monosome (P/M) ratio in this compound-treated cells compared to the control indicates an inhibition of translation elongation.
Ribosome Profiling (Ribo-Seq)
Principle: Ribosome profiling provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (footprints). This high-resolution technique can reveal the precise locations of stalled ribosomes, providing detailed insights into the mechanism of elongation inhibition by this compound.
Materials:
-
Cultured cells
-
This compound
-
Cycloheximide
-
Lysis buffer
-
RNase I
-
Sucrose cushion or gradient for monosome isolation
-
RNA purification kits
-
Reagents for library preparation for deep sequencing (e.g., adaptors, reverse transcriptase, PCR amplification)
-
High-throughput sequencer
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Arrest translation by adding cycloheximide.
-
Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the 80S monosomes containing the protected mRNA fragments by ultracentrifugation through a sucrose cushion or gradient.
-
Extract the RNA (ribosome footprints) from the isolated monosomes.
-
Purify the footprints (typically 28-30 nucleotides in length) by polyacrylamide gel electrophoresis (PAGE).
-
Prepare a cDNA library from the purified footprints. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Perform deep sequencing of the cDNA library.
-
Align the sequencing reads to a reference transcriptome to map the positions of the ribosomes.
-
Analyze the data to identify changes in ribosome occupancy at specific codons or along entire open reading frames in response to this compound treatment. An accumulation of ribosome footprints at specific locations would indicate sites of this compound-induced stalling.
Photo-affinity Labeling for Target Identification
Principle: Photo-affinity labeling is used to covalently link a small molecule to its protein target upon UV irradiation. A this compound analog containing a photoreactive group and a reporter tag (e.g., an alkyne for click chemistry) can be used to confirm eEF1A as its direct binding partner.
Materials:
-
This compound photo-affinity probe (e.g., containing a diazirine or benzophenone group and an alkyne handle)
-
Cultured cells or cell lysate
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Reporter tag for click chemistry (e.g., azide-functionalized biotin or fluorophore)
-
Reagents for click chemistry (copper catalyst, ligand)
-
SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification
Protocol:
-
Incubate cultured cells or cell lysate with the this compound photo-affinity probe. For competition experiments, pre-incubate with an excess of non-photoreactive this compound.
-
Irradiate the sample with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Lyse the cells (if whole cells were used).
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne handle of the cross-linked probe.
-
Enrich the biotin-tagged protein-probe complexes using streptavidin beads.
-
Elute the enriched proteins and identify them by mass spectrometry or visualize them by SDS-PAGE followed by Western blotting with an antibody against the target protein (e.g., eEF1A) or by in-gel fluorescence if a fluorescent tag was used.
These protocols provide a foundation for investigating the detailed mechanism of this compound's inhibitory action on translation elongation. The choice of method will depend on the specific research question, from quantifying overall inhibition to identifying precise stalling sites on a genome-wide scale.
References
Application Notes and Protocols for the Laboratory Synthesis of Ternatin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin is a cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor. It has garnered significant scientific interest due to its potent biological activities, including the inhibition of adipogenesis and pronounced cytotoxicity against various cancer cell lines. These properties make this compound and its synthetic derivatives promising lead compounds for the development of novel therapeutics.
This document provides a comprehensive overview of the laboratory synthesis of this compound and its analogues, with a focus on a highly potent derivative, this compound-4. It includes detailed experimental protocols for solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization, quantitative data on the biological activity of key derivatives, and a description of the underlying mechanism of action.
It is important to note a distinction in the scientific literature: the name "this compound" also refers to a class of anthocyanin pigments found in the butterfly pea flower (Clitoria ternatea). This document exclusively addresses the cyclic peptide class of compounds.
Mechanism of Action
This compound and its derivatives exert their cytotoxic effects by inhibiting protein synthesis.[1] Their molecular target is the eukaryotic translation elongation factor-1A (eEF1A).[1] Specifically, this compound does not bind to eEF1A alone but rather to the eEF1A·GTP·aminoacyl-tRNA ternary complex.[1] By binding to this complex, this compound stabilizes it in a conformation that prevents the proper accommodation of the aminoacyl-tRNA in the ribosome, thereby stalling protein elongation and leading to cell death.
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly sensitive to its amino acid composition. SAR studies have been instrumental in the development of derivatives with significantly enhanced potency.
-
Position 4 (L-Leucine): This residue is critical for activity. Replacement of L-Leucine at this position with L-Alanine results in a complete loss of biological activity, making this analogue a valuable negative control in experiments.[1]
-
Position 6 (D-(NMe)Alanine): Substituting this residue with L-Pipecolic acid (Pip) can lead to a twofold increase in potency.[1]
-
Combined Modifications: The most potent derivative, this compound-4, incorporates both the L-Pipecolic acid substitution at position 6 and the replacement of L-Leucine at position 4 with the non-standard amino acid (2S,4R)-dehydro-homoleucine (dhML). This dual modification results in a compound with over 500-fold greater cytotoxic potency than the natural this compound in certain cell lines.
Quantitative Data
The potency of this compound and its key synthetic derivatives has been evaluated using cell proliferation assays. The following table summarizes the comparative inhibitory concentrations (IC₅₀) in HCT116 human colon cancer cells.
| Compound ID | Description | IC₅₀ (HCT116 Cells) [nM] |
| 1 (this compound) | Natural Product | 71 ± 10 |
| 2 (this compound-4-Ala) | Leu⁴ replaced with Ala | > 10,000 |
| 3 | D-(NMe)Ala⁶ replaced with Pip | 35 ± 5 |
| 4 (this compound-4) | Leu⁴→dhML and D-(NMe)Ala⁶→Pip | 4.6 ± 1.0 |
Experimental Protocols
The synthesis of this compound and its derivatives is efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization. The following protocols provide a detailed methodology for the synthesis of a generic this compound analogue.
Overall Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Ternatin in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternatin and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic peptide that exhibits cytotoxic effects on cancer cells by targeting the eukaryotic translation elongation factor-1A (eEF1A).[1] Specifically, it binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. This binding action stalls the ribosome during the elongation phase of protein synthesis, leading to a comprehensive inhibition of protein production and subsequent cell death.[1] Synthetic variants of this compound have been developed that are significantly more potent, with some being up to 500 times more effective than the natural product.
Q2: My cancer cells have developed resistance to this compound. What is the most likely cause?
A2: The primary and most well-documented mechanism of resistance to this compound is a specific point mutation in the EEF1A1 gene. This mutation results in an Alanine to Valine substitution at amino acid position 399 (A399V). This mutation has been identified as a recurring cause of resistance to various eEF1A inhibitors, including this compound. The A399V mutation is thought to sterically hinder the binding of this compound to the eEF1A ternary complex, rendering the drug ineffective.
Q3: Are there other potential mechanisms of resistance to this compound?
A3: Yes, while the A399V mutation in EEF1A1 is the most common cause, other mechanisms could contribute to this compound resistance:
-
Overexpression of Drug Efflux Pumps: This is a common mechanism of drug resistance in cancer, where cancer cells actively transport drugs out of the cell, reducing their intracellular concentration.[2] Proteins like P-glycoprotein (P-gp), encoded by the ABCB1 gene, are known to be involved in multidrug resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, even when protein synthesis is inhibited. Pathways such as the PI3K/Akt/mTOR pathway are frequently hyperactivated in cancer and can contribute to drug resistance.[3]
-
Differential Expression of eEF1A Isoforms: There are two main isoforms of eEF1A: eEF1A1 and eEF1A2. While eEF1A1 is ubiquitously expressed, eEF1A2 expression is typically restricted to a few tissues but is often overexpressed in various cancers, including ovarian and breast cancer.[4] The differential expression of these isoforms could potentially influence a cell's sensitivity to eEF1A inhibitors.
Q4: My cancer cell line shows intrinsic resistance to this compound. What could be the reason?
A4: Intrinsic resistance to this compound in a cancer cell line that has not been previously exposed to the drug could be due to:
-
Pre-existing EEF1A1 A399V mutation: Some cell lines may naturally harbor this mutation.
-
High basal expression of drug efflux pumps: The cell line may have a naturally high level of P-gp or other efflux pumps.
-
Active pro-survival signaling pathways: The inherent signaling dynamics of the cell line, such as a constitutively active PI3K/Akt pathway, might make it less susceptible to the effects of translation inhibition.
-
eEF1A2 Isoform Expression: The specific expression profile of eEF1A1 versus eEF1A2 could play a role in the innate sensitivity of a cell line to this compound.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
This is a classic sign of acquired resistance. The following workflow can help you identify the cause and find potential solutions.
Problem 2: How to overcome confirmed this compound resistance.
Once the mechanism of resistance is identified, you can employ several strategies:
The rationale behind combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.
| Combination Partner | Rationale | Example |
| PI3K/Akt Inhibitor | To counteract the activation of this pro-survival pathway. | MK-2206 |
| Translation Initiation Inhibitor | To create a synergistic effect by targeting a different stage of protein synthesis. | Silvestrol (eIF4A inhibitor) |
| Efflux Pump Inhibitor | To increase the intracellular concentration of this compound. | Verapamil, Tariquidar |
If resistance is due to the A399V mutation, it is possible that other eEF1A inhibitors that bind to a different site on the protein may still be effective.
Emerging strategies like Proteolysis-Targeting Chimeras (PROTACs) could be designed to specifically degrade the eEF1A protein, which may be effective even in the presence of resistance mutations.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Most cells will die, but a small population may survive.
-
Recovery and Expansion: When the surviving cells begin to proliferate, replace the drug-containing media with fresh, drug-free media and allow the cells to expand.
-
Stepwise Dose Escalation: Once the cells have recovered, repeat the treatment with a gradually increasing concentration of this compound (e.g., 1.5x, 2x the previous concentration).
-
Establish a Stable Resistant Line: Continue this process for several months until the cells can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize the Resistant Line: Confirm the development of resistance by determining the new, stable IC50 value. Proceed to sequence the EEF1A1 gene to check for the A399V mutation.
Protocol 2: Sequencing of the EEF1A1 Gene (Sanger Sequencing)
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the region of the EEF1A1 gene containing codon 399.
-
PCR Cleanup: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Set up the sequencing reaction using the purified PCR product, a sequencing primer, and a BigDye Terminator Cycle Sequencing Kit.
-
Sequence Analysis: The sequencing products are then analyzed on a capillary electrophoresis-based genetic analyzer. Compare the sequence from the resistant cells to that of the parental cells to identify any mutations.
Protocol 3: Rhodamine 123 Efflux Assay
This assay is used to assess the function of efflux pumps like P-glycoprotein.
-
Cell Seeding: Seed both parental and this compound-resistant cells in a 96-well plate.
-
Drug Treatment (Optional): Treat the cells with a known efflux pump inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Staining: Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) for 30-60 minutes.
-
Washing: Wash the cells with PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Incubate the cells in fresh, dye-free media for 1-2 hours to allow for efflux of the dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. A lower fluorescence signal in the resistant cells compared to the parental cells indicates increased efflux activity.
Data Presentation
Table 1: Anti-proliferative Activity of this compound and a Synthetic Analog (Compound 4) in various cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50, nM) | Compound 4 (IC50, nM) |
| HCT116 | Colon | 71 ± 10 | 4.6 ± 1.0 |
| A549 | Lung | 120 ± 20 | 5.8 ± 1.2 |
| MCF7 | Breast | 95 ± 15 | 3.9 ± 0.8 |
| PC-3 | Prostate | 210 ± 30 | 8.2 ± 1.5 |
| K-562 | Leukemia | 55 ± 8 | 2.1 ± 0.4 |
| U-87 MG | Glioblastoma | 350 ± 50 | 15 ± 3 |
Data is presented as mean ± standard deviation. Compound 4 is a synthetic analog of this compound with increased potency.
Signaling Pathways and Visualizations
Inhibition of translation elongation by this compound can lead to cellular stress and the activation of downstream survival pathways in resistant cells. One of the key pathways often implicated in cancer cell survival and drug resistance is the PI3K/Akt/mTOR pathway.
References
Troubleshooting Ternatin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Ternatin's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring cyclic heptapeptide with potent anti-adipogenic and cytotoxic properties.[1] A primary challenge for its experimental use and formulation development is its limited solubility in water and aqueous buffers.[1] While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, its hydrophobicity leads to precipitation and aggregation in aqueous media, which can significantly impact the accuracy and reproducibility of biological assays.[1]
Q2: I observed a precipitate after adding my this compound stock solution (in DMSO) to an aqueous buffer. What is happening and how can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the hydrophobic this compound dissolved in the final aqueous solution.
To prevent this, consider the following:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize Solvent Percentage: Keep the final percentage of the organic co-solvent as high as your experimental system tolerates, but be mindful of potential solvent toxicity to cells.
-
Utilize Formulation Strategies: For in vitro and in vivo studies requiring higher concentrations, employing solubility enhancement techniques is recommended. See the troubleshooting guide below for more details.
Q3: What are the recommended strategies for improving the aqueous solubility of this compound for experimental use?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly water-soluble compounds like this compound. The most effective approaches include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the core of a cyclodextrin. This forms a more soluble drug-cyclodextrin complex. The addition of a water-soluble polymer can further enhance this effect in what is known as ternary complexation.[1]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). This can improve solubility, stability, and pharmacokinetic profiles.[1]
-
Use of Co-solvents and Surfactants: Creating solvent systems with components like DMSO or ethanol can increase solubility, although this is often more applicable for preclinical studies due to potential toxicity.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow these steps to diagnose and resolve the issue.
Step 1: Identify the Cause of Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution of a stock solution | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of organic co-solvent is too low. | Reduce the final concentration of this compound. Test different final percentages of the co-solvent (e.g., DMSO, ethanol) to find a balance between solubility and experimental tolerance. |
| Solution becomes cloudy over time or after temperature changes | The solution is supersaturated, and the compound is slowly crashing out. Temperature fluctuations are affecting solubility. | Prepare fresh dilutions for each experiment. If using heated solutions, ensure they are maintained at that temperature if experimentally permissible. |
| Precipitation occurs in a specific buffer system | Components of the buffer (e.g., certain salts) may be interacting with this compound, reducing its solubility. | Test alternative buffer systems (e.g., switch from a phosphate-based buffer to a Tris-based buffer) to assess compatibility. |
Step 2: Implement a Solubility Enhancement Strategy
If simple adjustments are insufficient, a formulation-based approach is necessary.
This method involves creating an inclusion complex to enhance this compound's solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from established methods for other poorly soluble drugs.
-
Preparation of Solutions:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol or acetone).
-
In a separate container, dissolve a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and a hydrophilic polymer (e.g., HPMC, PVP K30) in purified water. A typical molar ratio of Drug:CD is 1:1, with the polymer added at 2.5-10% (w/w) of the total complex weight.
-
-
Mixing: Slowly add the aqueous cyclodextrin/polymer solution to the ethanolic this compound solution while stirring continuously. Continue stirring for 1-2 hours at room temperature.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Final Processing: Pulverize the dried mass and pass it through a fine-mesh sieve. The resulting powder can be dissolved in aqueous solutions for experiments.
This approach encapsulates this compound within a polymer matrix to create a stable, dispersible formulation.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted from established methods for encapsulating hydrophobic drugs.
-
Organic Phase Preparation: Accurately weigh and dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188 or PVA) in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication to create an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation and wash them multiple times with purified water.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry.
Data on Formulation Strategies
The following table summarizes representative data for enhancing the solubility and formulation of poorly soluble drugs using techniques applicable to this compound, which can serve as a benchmark for development.
| Formulation Strategy | Example Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | Genistein | ~200 | < 0.3 | ~ 60% |
| Cyclodextrin Complex | Itraconazole | 258.6 | 0.354 | 81.5% |
| Lipid-Polymer Nanoparticles | Neratinib | 278.6 | < 0.3 | ~26% (Drug Loading) |
Signaling Pathway Context
While not directly related to solubility, understanding this compound's mechanism of action is crucial for experimental design. This compound targets the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA), thereby inhibiting protein synthesis and leading to cytotoxicity in cancer cells.
References
Technical Support Center: Optimizing Ternatin Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Ternatin for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a cyclic heptapeptide natural product that exhibits potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.[1] Its primary mechanism of action is the inhibition of protein synthesis.[1][2] this compound specifically targets the eukaryotic translation elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, guanosine triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[2][3] By binding to this complex, this compound stalls the elongation phase of translation, leading to a global shutdown of protein synthesis and subsequent cell death.
Q2: What is the difference between the cyclic peptide this compound and this compound anthocyanins?
A2: It is crucial to distinguish between two different classes of compounds referred to as "Ternatins". The focus of this guide, the cyclic peptide (-)-Ternatin, is a potent inhibitor of protein synthesis with cytotoxic effects. The other class, "this compound anthocyanins," are water-soluble pigments isolated from the blue flowers of Clitoria ternatea (Butterfly Pea). These anthocyanins possess anti-inflammatory and antioxidant properties and have a distinct mechanism of action, primarily involving the modulation of signaling pathways like NF-κB.
Q3: What are the typical effective concentrations of this compound in in vitro experiments?
A3: The effective concentration of this compound varies depending on the cell line and the specific assay. For instance, in HCT116 human colon cancer cells, the half-maximal inhibitory concentration (IC50) for cell proliferation after 72 hours of treatment is approximately 71 ± 10 nM. Synthetic analogs of this compound have been developed that are significantly more potent, with IC50 values in the low nanomolar and even picomolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time with this compound can significantly influence the experimental outcome. For cell proliferation assays, incubation times of 72 hours are commonly reported. For protein synthesis inhibition assays, shorter incubation periods, such as 1 to 6 hours, are often sufficient to observe a significant effect. A time-course experiment is advisable to determine the optimal incubation period for your specific research question and cell line.
Q5: Are there any known resistance mechanisms to this compound?
A5: Yes, resistance to this compound has been linked to mutations in its direct target, eEF1A. Specifically, mutations in domain III of eEF1A can prevent this compound from binding to its target, thereby conferring resistance to its cytotoxic effects. For example, an Alanine to Valine substitution at position 399 (A399V) in eEF1A has been shown to result in significant resistance to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize overnight before adding this compound. |
| Fluctuation in incubation conditions. | Maintain stable temperature, humidity, and CO2 levels throughout the experiment. | |
| Inaccurate pipetting of this compound dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution of this compound for each experiment. | |
| No observable effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, including higher doses. |
| The cell line is resistant to this compound. | Verify the sensitivity of your cell line to this compound. Consider using a different cell line known to be sensitive or investigating potential resistance mechanisms. | |
| Degraded this compound stock solution. | Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| Excessive cytotoxicity observed | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your assay. |
| Extended incubation time. | Reduce the incubation time. A time-course experiment can help identify the ideal duration for your specific experimental goals. | |
| Inconsistent results in protein synthesis assays | Insufficient depletion of intracellular methionine. | Before adding radiolabeled methionine, incubate cells in methionine-free medium for at least one hour to deplete endogenous stores. |
| Low incorporation of radiolabel. | Ensure the specific activity of the radiolabeled methionine is adequate. Optimize the concentration and incubation time of the radiolabel. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its more potent synthetic analog.
Table 1: In Vitro Potency of (-)-Ternatin and a Synthetic Analog in HCT116 Cells
| Compound | Assay Type | IC50 (nM) | Reference |
| (-)-Ternatin | Cell Proliferation (72h) | 71 ± 10 | |
| Synthetic Analog (Compound 4) | Cell Proliferation (72h) | 4.6 ± 1.0 | |
| (-)-Ternatin | Protein Synthesis Inhibition (6h) | >100 | |
| Synthetic Analog (Compound 4) | Protein Synthesis Inhibition (6h) | ~20 |
Table 2: Anti-proliferative Activity of (-)-Ternatin and a Synthetic Analog Across Various Cancer Cell Lines
| Compound | Cell Lines | Potency compared to (-)-Ternatin | Reference |
| (-)-Ternatin | 21 Human Cancer Cell Lines | - | |
| Synthetic Analog (Compound 4) | 21 Human Cancer Cell Lines | 20- to >500-fold more potent |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells (e.g., HCT116) using a colorimetric MTT assay. This assay measures the metabolic activity of viable cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (and/or its analogs)
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 3,000 HCT116 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This protocol measures the rate of newly synthesized proteins by quantifying the incorporation of radiolabeled ³⁵S-methionine.
Materials:
-
Cells in culture (e.g., HCT116)
-
Methionine-free medium
-
This compound
-
³⁵S-Methionine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% Trichloroacetic acid (TCA)
-
Lysis buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.
-
Methionine Depletion: Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in methionine-free medium for 1 to 5 hours.
-
Radiolabeling: Add ³⁵S-Methionine to each well to a final concentration of 10-50 µCi/mL and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Protein Precipitation: Wash the cells twice with ice-cold PBS. Lyse the cells and precipitate the proteins by adding ice-cold 10% TCA. Incubate on ice for 30 minutes.
-
Quantification: Collect the precipitated protein on filter paper, wash with 5% TCA and ethanol, and then measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration relative to the vehicle control to determine the IC50 value.
Visualizations
Caption: this compound binds to the eEF1A ternary complex, inhibiting protein synthesis.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Understanding Ternatin Analogue Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ternatin and its analogues. The information herein is intended to address specific experimental issues related to the biological activity of these compounds.
Frequently Asked Questions (FAQs)
Q1: We are using this compound-4-Ala as a negative control in our experiments, but we are unsure why it is considered biologically inactive. What is the underlying mechanism for its lack of activity?
A1: this compound-4-Ala is inactive because the leucine residue at position 4 of the cyclic heptapeptide is essential for its biological function.[1] The activity of this compound and its potent analogues stems from their ability to inhibit protein synthesis by binding to the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[1][2][3][4] This binding occurs within a hydrophobic pocket at the interface of domain I and domain III of eEF1A. The substitution of the bulky, hydrophobic isobutyl side chain of leucine with the much smaller methyl side chain of alanine at position 4 disrupts the critical interactions required for stable binding to this pocket, thereby completely abolishing its inhibitory activity.
Q2: How was the target of this compound identified as the eEF1A ternary complex?
A2: The identification of the eEF1A ternary complex as the direct target of this compound was a multi-step process involving chemical biology and genetic approaches. A potent, synthetically modified version of this compound was functionalized with a photo-affinity probe. Upon exposure to UV light in cell lysates, this probe specifically and covalently bound to a protein that was later identified as eEF1A. Further experiments demonstrated that this binding only occurs when eEF1A is part of the ternary complex with GTP and aminoacyl-tRNA. Genetic studies provided conclusive evidence, showing that a specific point mutation (A399V) in domain III of eEF1A confers resistance to this compound's cytotoxic effects, confirming this protein as the direct target.
Q3: Are there other residues in the this compound structure that are critical for its activity?
A3: Yes, structure-activity relationship (SAR) studies have revealed that modifications at other positions can significantly impact potency. While position 4 is critical for activity, modifications at position 6 have been shown to enhance potency. For instance, the highly potent analogue, this compound-4, features substitutions at both positions 4 and 6.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| No inhibition of cell proliferation observed with this compound analogue. | Incorrect analogue used. | Verify the identity of the this compound analogue. Ensure you are not using this compound-4-Ala, which is known to be inactive and is intended for use as a negative control. |
| Compound degradation. | Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh solutions for each experiment. | |
| Cell line resistance. | Consider the possibility of intrinsic or acquired resistance in your cell line. This could be due to mutations in the EEF1A1 gene, such as the A399V mutation. Sequence the EEF1A1 gene in your cell line to check for resistance-conferring mutations. | |
| Inconsistent results in protein synthesis inhibition assays. | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, compound incubation time, and concentration of radiolabeled amino acids. |
| Sub-optimal compound concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental setup. |
Data Presentation
Table 1: Comparative Biological Activity of this compound and this compound-4-Ala
| Compound | Structure | Target | Mechanism of Action | Cell Proliferation IC50 (HCT116 cells) |
| This compound | Cyclic heptapeptide | eEF1A·GTP·aa-tRNA ternary complex | Inhibition of protein synthesis | 71 ± 10 nM |
| This compound-4-Ala | Cyclic heptapeptide (Leucine at position 4 replaced by Alanine) | None | No biological activity | > 10 µM |
Experimental Protocols
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with this compound analogues.
Materials:
-
Cell culture medium
-
This compound analogue (and this compound-4-Ala as a negative control)
-
Radiolabeled amino acid (e.g., 35S-methionine)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a predetermined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a this compound-4-Ala control.
-
Metabolic Labeling: Following treatment, replace the medium with fresh medium containing a radiolabeled amino acid and incubate for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate by adding TCA.
-
Measurement: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein concentration for each sample. Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on protein synthesis.
Caption: A generalized experimental workflow for evaluating the biological activity of this compound analogues.
Caption: Logical diagram illustrating why the substitution of Leucine with Alanine at position 4 leads to a loss of biological activity in this compound.
References
Navigating the Nuances of Ternatin: A Technical Support Guide to On-Target and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cellular effects of compounds known as "Ternatin." It is critical to first distinguish between two distinct classes of molecules that share this name, as their mechanisms of action and potential off-target effects are fundamentally different.
Crucial Clarification: Which this compound Are You Using?
The name "this compound" can refer to two separate types of natural products:
-
(-)-Ternatin (Cyclic Heptapeptide): A potent inhibitor of protein synthesis. Its primary molecular target is the eukaryotic translation elongation factor 1A (eEF1A).[1][2] When using this compound, the main challenge is often to confirm that the observed cellular effects, such as cytotoxicity, are due to this specific on-target mechanism and not non-specific effects.
-
Ternatins (Anthocyanins): A group of polyacylated anthocyanins extracted from the petals of the butterfly pea flower (Clitoria ternatea).[3][4][5] These compounds are investigated for their antioxidant and anti-inflammatory properties, including the inhibition of pathways like NF-κB. For these molecules, "off-target" refers to unintended interactions with other cellular pathways.
This guide is divided into two sections to address the specific challenges associated with each class of this compound.
Section 1: (-)-Ternatin (Protein Synthesis Inhibitor)
This section focuses on troubleshooting experiments with the cyclic peptide (-)-Ternatin and its potent synthetic analogs like this compound-4. The primary goal is to verify that the observed effects are a direct consequence of inhibiting the eEF1A ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (-)-Ternatin? A1: (-)-Ternatin is a cyclic heptapeptide that potently inhibits protein synthesis. It binds to the ternary complex of eukaryotic translation elongation factor 1A (eEF1A), GTP, and aminoacyl-tRNA, which stalls the ribosome during the elongation phase of translation, leading to a global shutdown of protein production.
Q2: My cells are showing high levels of cytotoxicity. Is this an off-target effect? A2: Not necessarily. The observed cytotoxicity is likely the intended on-target effect of (-)-Ternatin due to the inhibition of protein synthesis, which is essential for all cell types. However, the sensitivity can vary between cell lines. It is crucial to perform dose-response experiments to determine the IC50 value for your specific cell line.
Q3: How can I be certain that the effects I'm seeing are due to eEF1A inhibition? A3: The most definitive method is to use a cell line with a known resistance mutation. The A399V mutation in the EEF1A1 gene, for example, confers significant resistance to (-)-Ternatin. Comparing the compound's effect on wild-type versus mutant cells can confirm on-target activity.
Q4: I am not observing a clear phenotype at my initial concentrations. What should I do? A4: The required concentration of (-)-Ternatin can differ between cell lines. It is recommended to perform a dose-response curve extending to higher concentrations. Additionally, the phenotypic consequences of protein synthesis inhibition may take longer to manifest in some cells, so extending the treatment duration may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cytotoxicity | The observed effect is likely the intended on-target inhibition of protein synthesis. Cell lines have varying sensitivities. | 1. Confirm On-Target Effect: Use a cell line with a known resistance mutation (e.g., A399V in EEF1A1) to verify that the cytotoxicity is target-specific.2. Titrate Concentration: Perform a dose-response experiment to determine the IC50 for your cell line.3. Time-Course Experiment: Assess cytotoxicity at multiple time points, as the effects are time-dependent. |
| No Observable Phenotype | 1. The cell line may be less sensitive.2. The compound integrity may be compromised.3. Insufficient exposure time. | 1. Verify Compound Activity: Test your stock on a sensitive, well-characterized cell line as a positive control.2. Increase Concentration and Time: Perform a dose-response curve with higher concentrations and extend the treatment duration.3. Directly Measure Protein Synthesis: Use an assay like ³⁵S-methionine incorporation to directly quantify the inhibition of protein synthesis, rather than relying on downstream phenotypes. |
| Variability Between Experiments | Inconsistent compound concentration or cell culture conditions. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of (-)-Ternatin from a validated stock.2. Standardize Cell Culture: Ensure consistent cell density, passage number, and media composition for all experiments. |
Quantitative Data: Potency of (-)-Ternatin and Analogs
| Compound | Target | Reported IC50 (HCT116 cells) | Notes |
| (-)-Ternatin | eEF1A Ternary Complex | 71 ± 10 nM | Natural product with potent anti-proliferative activity. |
| This compound-4 | eEF1A Ternary Complex | ~0.14 nM (cell-dependent) | Synthetic analog with up to 500-fold greater potency than (-)-Ternatin. |
| This compound-4-Ala | Inactive Control | > 10 µM | An inactive analog useful as a negative control in experiments. |
Experimental Protocols
Protocol 1: Validating On-Target Effects using CRISPR/Cas9 Engineered Resistant Cell Lines
This protocol allows for the definitive confirmation that the observed effects of (-)-Ternatin are due to the inhibition of eEF1A.
-
Design:
-
Design a single guide RNA (sgRNA) targeting the region of the EEF1A1 gene corresponding to Alanine 399.
-
Design a homology-directed repair (HDR) template containing the A399V mutation.
-
-
Transfection:
-
Co-transfect the target cells with plasmids encoding Cas9, the sgRNA, and the HDR template.
-
-
Selection and Validation:
-
Select for successfully edited cells using a selectable marker or by single-cell cloning.
-
Sequence the genomic DNA of the selected clones to confirm the presence of the A399V mutation.
-
-
Assay:
-
Treat both the wild-type and the A399V mutant cell lines with a range of (-)-Ternatin concentrations.
-
Measure the desired phenotype (e.g., cell viability). A significant shift in the IC50 for the mutant cell line confirms on-target activity.
-
Protocol 2: Direct Measurement of Protein Synthesis Inhibition
This assay directly quantifies the rate of protein synthesis in response to (-)-Ternatin treatment.
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of (-)-Ternatin or a vehicle control for the desired time.
-
Labeling: Add a radiolabeled amino acid, such as ³⁵S-methionine, to the culture medium and incubate for a short period (e.g., 1 hour).
-
Lysis and Precipitation: Wash the cells with PBS, lyse them, and precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. A dose-dependent decrease in radioactivity indicates inhibition of protein synthesis.
Visualizations
Caption: Mechanism of action of (-)-Ternatin.
Caption: Workflow for validating on-target effects.
Section 2: Ternatins (Anthocyanins from Clitoria ternatea)
This section provides guidance for researchers working with the anthocyanin Ternatins from the butterfly pea flower. These compounds are typically used as complex extracts, and troubleshooting often involves addressing variability and potential off-target effects in the context of their anti-inflammatory and antioxidant properties.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of anthocyanin Ternatins? A1: Anthocyanin Ternatins have demonstrated antioxidant and anti-inflammatory properties. For example, they have been shown to inhibit nuclear NF-κB translocation, iNOS protein expression, and nitric oxide (NO) production in macrophage cells.
Q2: My extract shows effects on a pathway I didn't expect. How do I know if this is an off-target effect? A2: This is a common challenge with natural product extracts, which contain multiple compounds. To investigate a potential off-target effect, consider using orthogonal assays to measure different endpoints of the same pathway. Additionally, if possible, testing purified fractions of the extract can help to identify the active component.
Q3: The color of my this compound extract is changing in my cell culture media. Will this affect my experiment? A3: Yes, the color and stability of anthocyanin Ternatins are highly pH-dependent. The intense blue color is most stable in a mildly acidic to neutral pH range (approximately 3.2 to 5.4). Changes in the pH of your culture medium could lead to degradation of the compounds, affecting their activity and the reproducibility of your results. It is important to monitor the pH and consider using buffered solutions.
Q4: How can I control for the effects of other compounds in my extract? A4: This is a significant challenge. The best approach is to use a well-characterized vehicle control (the solvent used for extraction). If available, using other fractions from the same extraction that do not contain Ternatins can serve as an additional negative control. Ultimately, confirming effects with a purified this compound compound is the gold standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results Between Batches | Natural product extracts can have significant batch-to-batch variability in composition. | 1. Standardize Extraction: Use a highly standardized protocol for extraction.2. Analytical Characterization: Use techniques like HPLC to characterize the composition of each batch and ensure consistency.3. Dose-Response: Perform a new dose-response curve for each new batch of extract. |
| Extract Color Fades or Changes | This compound anthocyanins are sensitive to pH, light, and temperature, leading to degradation. | 1. Control pH: Ensure the pH of your experimental solutions is within the stable range (approx. 3.2-5.4).2. Protect from Light: Perform experiments in a dimly lit environment and store extracts in amber containers.3. Maintain Temperature: Store extracts at 4°C for short-term use and frozen for long-term storage. Avoid repeated freeze-thaw cycles. |
| Observed Effect May Be Off-Target | The complex mixture of compounds in the extract may be acting on multiple pathways. | 1. Use Orthogonal Assays: Confirm the effect by measuring multiple, independent downstream markers of the target pathway.2. Negative Controls: Use a structurally unrelated antioxidant as a control to distinguish specific anti-inflammatory effects from general antioxidant activity.3. Purify Fractions: If possible, fractionate the extract and test individual fractions to isolate the active compound(s). |
Experimental Protocols
Protocol: Assessing NF-κB Inhibition in Macrophage Cells
This protocol provides a method to test the anti-inflammatory effects of anthocyanin this compound extracts.
-
Cell Culture: Culture RAW 264.7 macrophage cells to ~80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound extract or vehicle control for 1-2 hours.
-
Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) for the desired time (e.g., 24 hours).
-
Endpoint Analysis:
-
NO Production: Measure nitric oxide levels in the culture supernatant using the Griess reagent.
-
Western Blot: Analyze cell lysates for the expression of iNOS and the phosphorylation status of NF-κB pathway proteins (e.g., p65, IκBα).
-
Immunofluorescence: Stain cells for the p65 subunit of NF-κB to visualize its translocation to the nucleus. A reduction in nuclear p65 in this compound-treated cells indicates inhibition.
-
Visualizations
Caption: Inhibition of the NF-κB pathway by anthocyanin Ternatins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic perturbations and key pathways associated with the bacteriostatic activity of Clitoria ternatea flower anthocyanin fraction against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
Technical Support Center: Enhancing Cell Permeability of Ternatin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ternatin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the cell permeability of these potent cyclic peptide compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a critical focus of research?
A1: this compound is a naturally occurring, N-methylated cyclic heptapeptide that acts as a powerful inhibitor of protein synthesis.[1] Its primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[2][3] By binding to this complex, this compound stalls ribosomes during the elongation phase of protein synthesis, ultimately leading to cell death.[3][4] Since the target of this compound is located inside the cell, its ability to efficiently cross the cell membrane is paramount for its therapeutic efficacy as a potential anti-cancer agent. Therefore, enhancing the cell permeability of this compound derivatives is a key area of research in developing them into effective drugs.
Q2: What is the difference between the cyclic peptide "this compound" and the anthocyanin "Ternatins"?
A2: It is crucial to distinguish between two different classes of molecules that share the name "this compound". The focus of this guide is the cyclic peptide this compound , a potent inhibitor of protein synthesis with cytotoxic activity against cancer cell lines. The other class of molecules, often referred to as Ternatins (e.g., this compound B1, B2) , are polyacylated anthocyanin pigments isolated from the butterfly pea (Clitoria ternatea). These anthocyanins are responsible for the flower's blue color and are investigated for their antioxidant and anti-inflammatory properties. This document exclusively addresses the cyclic peptide inhibitor of protein synthesis.
Q3: What are the primary strategies for enhancing the cell permeability of this compound derivatives?
A3: The main strategies can be broadly categorized into two areas: chemical modifications and formulation strategies.
-
Chemical Modifications: These involve altering the chemical structure of the peptide to favor passage across the cell membrane. Common modifications include:
-
N-methylation: Replacing amide protons with methyl groups can reduce the number of hydrogen bond donors, which can favor a more membrane-friendly conformation.
-
Incorporation of D-amino acids or unnatural amino acids: This can induce specific conformations that promote intramolecular hydrogen bonding, effectively shielding polar groups from the nonpolar interior of the cell membrane.
-
Alkylation of amino acid side chains: Increasing the lipophilicity of the molecule can enhance its interaction with the lipid bilayer of the cell membrane.
-
Amide-to-ester bond substitution: This modification reduces the hydrogen bonding capacity of the peptide backbone.
-
-
Formulation Strategies: These involve the use of excipients and delivery systems to facilitate the absorption of the peptide. This can include the use of permeation enhancers that transiently disrupt the cell membrane's integrity to allow for increased passage of the drug.
Q4: How do specific structural modifications in this compound derivatives, like those in this compound-4, affect its potency?
A4: Structure-activity relationship (SAR) studies have been instrumental in developing highly potent this compound derivatives. The most potent analog, often referred to as this compound-4, has modifications at two key positions:
-
Position 6 (D-(NMe)Alanine): Replacing this residue with L-Pipecolic acid (Pip) has been shown to result in a two-fold increase in potency.
-
Position 4 (L-Leucine): Replacing this residue with (2S,4R)-dehydro-homoleucine (dhML), in combination with the substitution at position 6, results in a derivative with over 500-fold greater cytotoxic potency than the parent this compound in certain cell lines.
Troubleshooting Guides
Issue 1: Low Permeability of this compound Derivative in In Vitro Assays
| Potential Cause | Suggested Solution |
| High Polarity of the Derivative | Consider chemical modifications to increase lipophilicity, such as adding alkyl groups or replacing polar amino acids with non-polar ones. |
| Compound Precipitation in Donor Well | Ensure the compound is fully dissolved in the donor buffer. If solubility is a concern, consider using a co-solvent like DMSO (up to 1%), but be mindful of its potential effects on the artificial membrane or cell monolayer. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high (typically >2), consider co-incubating with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm active transport. Structural modifications to reduce recognition by efflux transporters may be necessary for long-term development. |
| Inconsistent Cell Monolayer Integrity (Caco-2 Assay) | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment. Use monolayers with consistent TEER values (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions. |
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration that balances permeability with cell viability. Many cell-penetrating peptides show low toxicity at concentrations up to 10 µM, but this is highly dependent on the specific derivative and cell line. |
| Membrane Disruption | Cationic or amphipathic modifications, while potentially increasing permeability, can also lead to membrane disruption and cytotoxicity. Consider reducing the overall positive charge of the derivative or using PEGylation to shield the peptide. |
Quantitative Data Summary
The following table presents representative apparent permeability coefficient (Papp) values for this compound and its derivatives from a Caco-2 cell permeability assay.
Disclaimer: The following data is illustrative and intended to represent the expected trends in cell permeability based on the described chemical modifications. Actual experimental values may vary.
| Compound | Modification(s) | Representative Papp (A to B) (x 10⁻⁶ cm/s) | Expected Permeability Class |
| This compound (Parent) | - | 0.5 | Low |
| This compound Derivative 1 | N-methylation at two positions | 2.5 | Moderate |
| This compound-4 Analog | L-Pipecolic acid at pos. 6 & dehydro-homoleucine at pos. 4 | 9.0 | High |
| Propranolol (Control) | - | 20.0 | High |
| Atenolol (Control) | - | 0.2 | Low |
Classification based on typical ranges: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of this compound derivatives across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the dosing solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates.
-
Sample Analysis: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of this compound derivatives across a Caco-2 cell monolayer, which models the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the monolayers with HBSS in both the apical (0.5 mL) and basolateral (1.5 mL) chambers for 30 minutes at 37°C.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Remove the HBSS from the apical chamber and replace it with the dosing solution (test compound in HBSS, e.g., 10 µM).
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the assay in the reverse direction.
-
Remove the HBSS from the basolateral chamber and replace it with the dosing solution.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
Protocol 3: Quantification of Intracellular this compound Derivative Concentration
Objective: To measure the amount of a this compound derivative that has entered the cells.
Materials:
-
Cultured cells
-
This compound derivative
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of the this compound derivative for a specific time period.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly. Incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant, which contains the intracellular components. Prepare samples for LC-MS/MS analysis, which may include protein precipitation.
-
LC-MS/MS Analysis: Quantify the concentration of the this compound derivative in the supernatant using a validated LC-MS/MS method.
-
Normalization: Normalize the intracellular concentration to the total protein concentration of the lysate or the cell number.
Visualizations
References
Technical Support Center: Refinement of Ternatin Synthesis Protocols
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of ternatin and its analogues. The information is tailored to address common challenges and refine methodologies for achieving higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical synthesis of this compound and its analogues? The main difficulty in synthesizing this compound, a cyclic heptapeptide, is the macrocyclization step. This intramolecular reaction is often inefficient and low-yielding due to the conformational rigidity of the linear peptide precursor and competition from intermolecular side reactions like dimerization and oligomerization.[1] The selection of the cyclization site is a critical factor in optimizing the overall yield.[1]
Q2: What is the most effective overall synthetic strategy for producing this compound analogues? A hybrid approach combining Solid-Phase Peptide Synthesis (SPPS) for the linear precursor followed by a solution-phase macrocyclization has proven to be a highly effective strategy.[1] This method allows for the efficient and controlled assembly of the complex peptide chain on a solid support, after which the purified linear peptide can be cyclized under optimized high-dilution conditions in solution.[1]
Q3: How does the presence of N-methylated amino acids in the this compound backbone affect the synthesis? this compound's structure includes multiple N-methylated amino acids, which introduce significant steric hindrance. This can slow down and impede coupling reactions during SPPS.[1] To ensure complete acylation of these hindered secondary amines, it is crucial to use potent coupling reagents (e.g., HATU, PyAOP), and potentially increase reaction times, elevate the temperature, or utilize microwave-assisted coupling.
Q4: What are the optimal conditions for the crucial solution-phase cyclization step? The solution-phase cyclization must be performed under high-dilution conditions to favor the desired intramolecular reaction over intermolecular oligomerization. A concentration range of 0.1-1 mM in a solvent like DMF is recommended. The use of a powerful coupling reagent such as HATU with a non-nucleophilic base like DIPEA has been reported to be effective for this macrolactamization.
Q5: What is the biological target and mechanism of action of this compound? this compound and its potent synthetic analogues target the eukaryotic elongation factor-1A (eEF1A). They bind to the eEF1A ternary complex (eEF1A•GTP•aminoacyl-tRNA), which inhibits the elongation phase of protein synthesis, leading to cytotoxicity in cancer cells. This makes them promising candidates for cancer therapy research.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis of this compound and its analogues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield during Solid-Phase Peptide Synthesis (SPPS) | 1. Incomplete coupling reactions, especially at sterically hindered or N-methylated residues.2. Aggregation of the growing peptide chain on the resin. | 1. Use a more powerful coupling reagent such as HATU or PyAOP.2. Increase coupling time and/or temperature; microwave-assisted coupling can be beneficial.3. Perform a double coupling for particularly difficult residues.4. Use a resin designed to minimize aggregation, such as a PEG-based resin. |
| Low Yield during Macrocyclization | 1. Unfavorable conformation of the linear peptide precursor.2. Competing intermolecular reactions (dimerization, oligomerization).3. Suboptimal choice of cyclization site. | 1. Perform the cyclization under high-dilution conditions (e.g., 0.1–0.5 M) to favor the intramolecular reaction.2. Optimize the cyclization site. Cyclization between a primary amine and a carboxylic acid is generally more favorable than between a secondary amine and a carboxylic acid.3. Utilize a coupling reagent known to be effective for challenging cyclizations, such as HATU or PyAOP. |
| Incomplete Cleavage from Resin | 1. Insufficient cleavage time.2. Ineffective cleavage cocktail for the specific protecting groups used. | 1. Ensure a sufficient cleavage time, typically 2-4 hours at room temperature.2. Use a standard cleavage cocktail such as 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger for cations generated during cleavage. |
| Difficulty in Purifying the Final Cyclic Peptide | 1. Poor solubility of the crude product.2. Co-elution of closely related impurities (e.g., diastereomers or deletion sequences). | 1. Use a combination of purification techniques, such as initial flash chromatography followed by preparative reverse-phase HPLC (RP-HPLC).2. Optimize the HPLC gradient; a shallower gradient can improve the separation of closely eluting impurities.3. Lyophilize the pure fractions immediately to obtain the final product as a stable powder. |
Data Presentation
Optimization of Macrocyclization Yield
The choice of the cyclization site significantly impacts the overall yield of this compound analogues. The following table summarizes yields obtained from different macrocyclization strategies for a this compound-related model system.
| Cyclization Site | Description | Coupling Reagent | Solvent | Concentration | Overall Yield* |
| Site A | Secondary Amine - Carboxylic Acid | HATU/DIPEA | DMF | 0.1 M | 46% |
| Site B | Primary Amine - Carboxylic Acid | HATU/DIPEA | DMF | 0.1 M | 63% |
*Overall yield includes the solid-phase synthesis of the linear precursor and the solution-phase cyclization.
Experimental Protocols
Representative Protocol for the Synthesis of a this compound Analogue
This protocol outlines the solid-phase synthesis of the linear heptapeptide precursor using Fmoc/tBu chemistry, followed by solution-phase macrocyclization.
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
-
Resin: 2-chlorotrityl chloride or Rink Amide MBHA resin.
-
Resin Swelling & Loading:
-
Swell the resin in Dichloromethane (DCM) for 30 min.
-
Dissolve the first Fmoc-protected amino acid and DIPEA in DCM.
-
Add the amino acid solution to the resin and shake for 2-4 hours.
-
Cap any unreacted sites using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 min.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (per amino acid cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling reagent like HATU (3-4 eq.) and a base like DIPEA (6-8 eq.) in DMF for 5-10 min.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For N-methylated or other sterically hindered residues, extend coupling time to 4 hours or perform a double coupling.
-
Wash the resin with DMF and DCM and perform a Kaiser test to confirm coupling completion.
-
Repeat the deprotection and coupling cycle for all amino acids in the sequence.
-
2. Cleavage of the Linear Peptide from Resin
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA / 2.5% water / 2.5% TIS.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.
3. Solution-Phase Macrocyclization
-
Purify the crude linear peptide using RP-HPLC.
-
Dissolve the purified linear peptide in a high volume of DMF to achieve a final concentration of 0.1-0.5 mM.
-
In a separate container, dissolve HATU (1.5 eq.) and DIPEA (3 eq.) in DMF.
-
Add the coupling reagent solution dropwise to the peptide solution over several hours with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction with a small amount of water.
-
Remove the solvent under high vacuum.
4. Final Purification
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the final product by preparative RP-HPLC using a suitable gradient (e.g., 5% to 65% acetonitrile in water with 0.1% TFA over 60 minutes).
-
Collect fractions corresponding to the desired product peak.
-
Confirm purity and identity using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mandatory Visualizations
References
Technical Support Center: Mitigation of Ternatin Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Ternatin compounds in experimental settings. The guide is divided into two sections to address the distinct chemical nature and stability challenges of this compound anthocyanins and this compound cyclic peptides.
Section 1: this compound Anthocyanins
This compound anthocyanins are polyacylated blue pigments extracted from the petals of the butterfly pea (Clitoria ternatea). Their stability is highly sensitive to environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound anthocyanins?
A1: The stability of this compound anthocyanins is primarily influenced by pH, temperature, and light.[1][2] The vibrant blue color is most stable in a mildly acidic to neutral pH range (approximately 3.2 to 5.4).[1] At very low pH, they appear red, and at higher pH, the color degrades.[1] These compounds are less stable when exposed to light (lower photostability) compared to heat (thermal stability).[1] Prolonged exposure to high temperatures (above 80°C) will also accelerate their degradation.
Q2: What is the ideal pH range for maintaining the stability of this compound anthocyanins?
A2: The optimal pH range for the stability of the blue hue of this compound anthocyanins is between 3.6 and 5.4. They also exhibit high stability in neutral conditions (pH 7). However, their stability significantly decreases in alkaline conditions (pH > 8).
Q3: How should I store my this compound anthocyanin extracts to minimize degradation?
A3: To minimize degradation, extracts should be protected from direct light and stored at low temperatures. Refrigeration at 4°C or freezing is highly recommended. One study demonstrated 100% stability at 4°C over 28 days, compared to only 86% stability at room temperature.
Q4: Can organic solvents affect the stability of this compound anthocyanins?
A4: Yes, certain organic solvents can surprisingly enhance the color stability of butterfly pea flower extract at neutral pH. For instance, dimethyl sulfoxide (DMSO) at concentrations of 20% or higher has been shown to significantly improve color stability at pH 6, 7, and 8 by preventing deacylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of blue color in solution | High pH of the medium. | Adjust the pH of your solution to a mildly acidic to neutral range (pH 3.6 - 7.0). |
| Exposure to direct light. | Protect your samples from light by using amber vials or covering them with aluminum foil. | |
| High temperature. | Maintain your experimental setup at a controlled, low temperature. For storage, use refrigeration (4°C) or freezing. | |
| Precipitate formation in extracts | Aggregation in acidic beverages. | This can be a challenge with some natural blue coloring agents. Consider filtration or centrifugation after a stability test at the desired pH. |
| Inconsistent results in bioassays | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Monitor the stability of your this compound solution under the specific assay conditions (pH, temperature, incubation time). |
Quantitative Data on this compound Stability
The stability of anthocyanins can be compared using their degradation half-life (t1/2), which is the time it takes for 50% of the compound to degrade.
| Compound/Condition | Half-life (t1/2) | Reference |
| This compound (form A, pH 7, 576 nm) | 334.2 days | |
| This compound (form AH+, pH 0.5, 548 nm) | 50.9 days |
Note: Experimental conditions may vary between studies, but the data consistently show the high stability of polyacylated anthocyanins like Ternatins, especially at neutral pH.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Anthocyanin Stability
-
Objective: To identify the pH at which a this compound anthocyanin solution exhibits the highest stability.
-
Methodology:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 1-10).
-
Dissolve the this compound extract in each buffer solution to a consistent concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
-
At regular time intervals, measure the absorbance of each sample at its maximum absorption wavelength (around 576 nm for the blue form).
-
Plot absorbance versus time for each pH to determine the degradation rate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
-
Objective: To separate and quantify this compound anthocyanins and their degradation products.
-
Methodology:
-
Column: Use a C18 column (e.g., Develosil ODS-HG-5).
-
Mobile Phase: Employ a gradient elution with solvent A (e.g., 0.5% aqueous trifluoroacetic acid) and solvent B (e.g., acetonitrile with 0.5% TFA).
-
Gradient: Start with a high concentration of solvent A and gradually increase the concentration of solvent B.
-
Detection: Use a UV-Vis detector set to approximately 530 nm.
-
Visualizations
References
Technical Support Center: Ternatin-eEF1A Binding Site Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the interaction between the cyclic peptide Ternatin and its cellular target, the eukaryotic elongation factor 1A (eEF1A).
Frequently Asked Questions (FAQs)
Q1: What makes identifying this compound's precise binding site on eEF1A so challenging?
The primary challenge lies in the fact that this compound does not bind to eEF1A alone. Instead, it specifically and preferentially targets the transient, active conformation of eEF1A: the ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2][3][4][5] This requirement for a multi-component, dynamic complex makes many standard binding assays difficult to perform and interpret. Structural studies are also complicated by the inherent flexibility of this complex, especially when stalled on the ribosome.
Q2: What is the current consensus on the this compound binding site?
-
Genetic Resistance: A single point mutation, A399V or A399T, in domain III of eEF1A confers significant resistance to this compound's cytotoxic effects.
-
Photo-affinity Labeling: Labeling of eEF1A by a this compound photo-probe is completely abrogated by the A399V mutation.
-
Structural Studies: Cryo-electron microscopy (cryo-EM) has visualized this compound-4 (a potent analog) bound to this pocket at the domain I/III interface.
-
Competitive Binding: this compound competes with other natural products known to bind this region, such as didemnin B and cytotrienin A.
Q3: Does this compound bind to the same site as Didemnin B?
Yes, this compound and Didemnin B bind to the same allosteric site at the interface of eEF1A's domains I and III. Although they are structurally unrelated, they competitively inhibit each other's binding. However, despite sharing a binding site, they induce kinetically distinct stalled states on the ribosome and have different effects on the conformational dynamics of eEF1A. For instance, the switch I and II elements of eEF1A are more disordered in the this compound-4-stalled complex compared to the didemnin-trapped complex.
Troubleshooting Experimental Challenges
Problem 1: My photo-affinity labeling experiment with a this compound probe shows no specific 50-kDa band corresponding to eEF1A.
Possible Causes & Solutions:
-
Cause A: Absence of the Ternary Complex. The probe will not bind if eEF1A is not in its ternary complex with GTP and aa-tRNA.
-
Solution 1 (Cell Lysates): Ensure lysates are fresh and have not been treated with RNase A before probe incubation, as this degrades the essential aa-tRNA component.
-
Solution 2 (Purified System): The experiment must be reconstituted with purified eEF1A, a non-hydrolyzable GTP analog (like GMP-PNP) or GTP, and a specific aa-tRNA (e.g., Phe-tRNA). Incubation with eEF1A and GTP or GDP alone is insufficient for binding.
-
-
Cause B: Insufficient UV Crosslinking. The covalent bond between the probe and eEF1A may not be forming efficiently.
-
Solution: Verify the UV lamp's wavelength and power. A common protocol uses 355 nm irradiation. Ensure the sample is sufficiently close to the lamp and irradiated for the appropriate duration (e.g., 90 seconds). Always include a non-irradiated control, which should show no crosslinking.
-
-
Cause C: Low Probe Concentration. The concentration of your photo-affinity probe may be too low to detect a signal.
-
Solution: Perform a dose-response experiment with the probe to determine the optimal concentration for labeling.
-
Problem 2: Cells engineered with the A399V mutation in eEF1A still show some sensitivity to my this compound analog.
Possible Causes & Solutions:
-
Cause A: Heterozygous Clone. The edited cell line may be heterozygous, still expressing one wild-type (WT) allele of EEF1A1.
-
Solution: Sequence the genomic locus to confirm that the clone is homozygous for the A399V mutation. Heterozygous A399V clones show partial resistance (e.g., ~10-fold higher IC50), whereas homozygous clones are almost completely resistant (>30 µM).
-
-
Cause B: Off-Target Effects. At very high concentrations, the compound may have off-target effects unrelated to eEF1A inhibition.
-
Solution: Correlate the cytotoxic IC50 with the IC50 for protein synthesis inhibition. If cytotoxicity occurs at much higher concentrations than those required to block translation, off-target effects are likely.
-
Quantitative Data Summary
Table 1: Effect of eEF1A Mutation on this compound-4 Potency in HCT116 Cells
| Cell Line Genotype | IC50 for this compound-4 | Level of Resistance |
| Wild-Type (WT) | 71 ± 10 nM | Baseline |
| EEF1A1 A399V (Heterozygous) | ~710 nM | ~10-fold |
| EEF1A1 A399T (Heterozygous) | ~1136 nM | ~16-fold |
| EEF1A1 A399V (Homozygous) | >30,000 nM | >420-fold |
Data synthesized from Carelli et al., 2015.
Key Experimental Protocols
Protocol 1: Photo-Affinity Labeling in Cell Lysates
This protocol is adapted from the methodology used to identify eEF1A as the direct target of this compound.
-
Lysate Preparation: Prepare fresh cell lysates (e.g., from HEK293T cells) in a suitable lysis buffer without RNase inhibitors.
-
Competitive Binding (Control): For competition experiments, pre-incubate the lysate with increasing concentrations of a non-probe competitor (e.g., this compound-4) for 10-20 minutes at room temperature.
-
Probe Incubation: Add the clickable photo-affinity this compound probe (e.g., 2 µM) to the lysates and incubate for 20 minutes at room temperature.
-
UV Crosslinking: Irradiate the samples with UV light (e.g., 355 nm, 1000 W) for 90 seconds. Include a non-irradiated control sample containing the probe.
-
Click Chemistry: Add a fluorescent azide reporter (e.g., TAMRA-azide) to the lysates to perform the click reaction, covalently attaching the fluorophore to the crosslinked probe.
-
Analysis: Separate the labeled proteins by SDS-PAGE and visualize the results using an in-gel fluorescence scanner. A specific target will appear as a fluorescent band that is reduced in intensity in the presence of the competitor.
Protocol 2: In Vitro Ternary Complex Binding Assay
This protocol confirms that this compound binding is dependent on the fully assembled eEF1A ternary complex.
-
Component Preparation: Use purified native eEF1A (e.g., from rabbit reticulocytes), GTP, and a specific aminoacyl-tRNA (e.g., Phe-tRNA).
-
Complex Formation: Prepare separate reaction tubes:
-
Full Complex: eEF1A (1 µM) + GTP + Phe-tRNA
-
Control 1: eEF1A (1 µM) + GTP only
-
Control 2: eEF1A (1 µM) + GDP only
-
Control 3: eEF1A (1 µM) only
-
-
Probe Incubation: Add the photo-affinity this compound probe (e.g., 1 µM) to each tube and incubate.
-
UV Crosslinking & Analysis: Proceed with UV irradiation, click chemistry, and in-gel fluorescence analysis as described in Protocol 1.
-
Expected Outcome: A strong fluorescent band corresponding to eEF1A should only be observed in the "Full Complex" sample. Weak, non-specific labeling may be seen in the control lanes.
References
- 1. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
Validation & Comparative
Comparative Cytotoxicity Analysis of Ternatin and Its Synthetic Variants
Ternatin, a cyclic heptapeptide of fungal origin, has garnered significant interest within the scientific community for its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.[1] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic potential.[2][3] This guide provides a comprehensive comparison of the cytotoxicity of natural (-)-Ternatin and its key synthetic variants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The primary mechanism of action for this compound and its derivatives is the inhibition of protein synthesis.[1][4] These compounds specifically target the eukaryotic translation elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. By binding to this complex, Ternatins stall the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.
Quantitative Comparison of Cytotoxicity
The anti-proliferative activities of (-)-Ternatin and its synthetic analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below. The data clearly indicates that specific synthetic modifications can dramatically enhance cytotoxic potency.
| Compound | Structure/Modification | IC50 (nM) against HCT116 cells | Potency relative to (-)-Ternatin |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 | 1x |
| This compound-4-Ala (2) | Leucine at position 4 substituted with Alanine | > 10,000 | Inactive |
| Analogue 3 | N-Me-Alanine at position 6 substituted with Pipecolic acid | 35 ± 5 | ~2x more potent |
| Analogue 4 | Leucine at position 4 substituted with (2S,4R)-dehydro-homoleucine and N-Me-Alanine at position 6 substituted with Pipecolic acid | 4.6 ± 1.0 | ~15x more potent |
| Photo-ternatin (5) | Analogue incorporating photo-leucine at position 4 and an alkyne at position 6 for target identification | 460 ± 71 | ~0.15x as potent |
Data sourced from Carelli et al. (2015).
Notably, Analogue 4, which combines substitutions at two positions, exhibits a greater than 15-fold increase in potency against the HCT116 human colon cancer cell line compared to the natural (-)-Ternatin. Some studies have reported that optimized synthetic variants can be up to 500-fold more potent than this compound itself. Conversely, the substitution of Leucine with Alanine at position 4 (this compound-4-Ala) results in a loss of activity, highlighting the importance of this residue for its cytotoxic effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its variants.
Cell Proliferation Assay (MTT Assay)
This assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines, such as HCT116, are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its analogues) prepared by serial dilution. A vehicle control (e.g., DMSO) is also included. The cells are then incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. These crystals are then dissolved using a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Data Acquisition and Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve using non-linear regression analysis.
Protein Synthesis Inhibition Assay
This assay directly measures the rate of protein synthesis to confirm the mechanism of action of this compound and its analogues.
-
Cell Culture and Treatment: Cells are plated in a multi-well format and allowed to adhere. They are then treated with various concentrations of the test compounds or a vehicle control in a methionine-free medium for a specified time (e.g., 1 hour).
-
Radiolabeling: 35S-Methionine is added to each well to a final concentration of 10-50 µCi/mL, and the cells are incubated for 30-60 minutes at 37°C to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Protein Precipitation and Quantification: The cells are washed with ice-cold PBS and then lysed. The proteins are precipitated by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice. The precipitated proteins are collected on filters, which are then washed with 5% TCA and ethanol.
-
Scintillation Counting: The filters are dried and placed in scintillation vials with scintillation fluid. The amount of incorporated 35S-Methionine is quantified using a scintillation counter.
Visualizations
Signaling Pathway of this compound Cytotoxicity
The following diagram illustrates the molecular mechanism of action of this compound and its synthetic variants, leading to the inhibition of protein synthesis and subsequent cell death.
Caption: Mechanism of action of this compound and its analogues.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for determining the cytotoxic effects of this compound and its synthetic variants using a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ternatin vs. Didemnin B: A Comparative Analysis of eEF1A Complex Inhibitors
A Guide for Researchers and Drug Development Professionals
Ternatin and didemnin B are two structurally distinct, cyclic peptide natural products that have garnered significant interest in the field of oncology. Both compounds exert their potent cytotoxic effects by targeting a crucial component of the protein synthesis machinery: the eukaryotic translation elongation factor 1 alpha (eEF1A) complex. This guide provides a detailed comparison of this compound and didemnin B, focusing on their mechanism of action, supported by experimental data, and outlining their current developmental status.
Mechanism of Action: A Shared Target, A Common Mechanism
The primary molecular target for both this compound and didemnin B is the eukaryotic elongation factor 1A (eEF1A).[1][2] eEF1A is a vital GTPase responsible for a critical step in the elongation phase of protein synthesis: the delivery of the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[3][4] This function is carried out by the eEF1A•GTP•aa-tRNA ternary complex.[5]
This compound and didemnin B do not bind to eEF1A alone but specifically recognize and bind to the active eEF1A ternary complex. Cryo-electron microscopy and competitive binding studies have revealed that despite their structural differences, they bind to a common, overlapping allosteric site on eEF1A, at the interface between domain I and domain III.
Upon binding, both molecules trap the eEF1A ternary complex on the ribosome. This action occurs after GTP hydrolysis but stalls the subsequent steps, preventing the release of the eEF1A-GDP complex and the proper accommodation of the aa-tRNA into the ribosomal A-site. This effectively freezes the ribosome in an intermediate state of translation, leading to a global shutdown of protein synthesis and ultimately, cell death. Although they share a binding site, they exhibit distinct effects on the dynamics of the translation process, which may account for differences in their biological activity and toxicity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic translation elongation factor 1 alpha 1 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Ternatin and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ternatin, a novel protein synthesis inhibitor, with other well-established inhibitors: cycloheximide, puromycin, anisomycin, and didemnin B. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a comprehensive overview for those in the field of drug development.
Introduction to Protein Synthesis Inhibition
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in cancer and infectious diseases. Small molecule inhibitors that selectively target different stages of translation have been invaluable tools for dissecting this complex process and have led to the development of potent drugs.[1][2] This guide focuses on this compound, a cyclic heptapeptide natural product, and compares its activity and mechanism with other widely used protein synthesis inhibitors.
Mechanism of Action
Protein synthesis inhibitors can be broadly classified based on the stage of translation they disrupt: initiation, elongation, or termination. The inhibitors discussed in this guide primarily target the elongation phase, but through distinct mechanisms.
This compound , a potent cytotoxic agent, specifically targets the eukaryotic elongation factor-1A (eEF-1A).[3] It does not bind to eEF-1A alone but rather to the ternary complex formed by eEF-1A, GTP, and aminoacyl-tRNA.[4][5] By binding to this complex, this compound stabilizes it on the ribosome, stalling the elongation cycle and preventing the addition of new amino acids to the growing polypeptide chain. Synthetic analogs of this compound have been developed that exhibit up to 500-fold greater potency than the natural product.
Cycloheximide interferes with the translocation step of elongation. It binds to the E-site of the 60S ribosomal subunit, which prevents the movement of tRNA molecules and mRNA in relation to the ribosome, thereby halting the lengthening of the polypeptide chain.
Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA. This allows it to enter the A-site of the ribosome and be incorporated into the C-terminus of the elongating nascent chain. This incorporation leads to premature chain termination, as the puromycylated peptide cannot be further elongated.
Anisomycin is an antibiotic that inhibits the peptidyl transferase activity of the 80S ribosome. By doing so, it prevents the formation of peptide bonds between amino acids. Anisomycin can also activate stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK.
Didemnin B is a cyclic depsipeptide that inhibits protein synthesis by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome. It has also been shown to induce apoptosis through the activation of caspases.
Below is a diagram illustrating the distinct mechanisms of action of these inhibitors on the translation elongation pathway.
Caption: Mechanisms of action of various protein synthesis inhibitors.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound and its analogs, as well as for other protein synthesis inhibitors, against various cancer cell lines.
Table 1: Cytotoxicity of this compound and its Analogs
| Compound | HCT116 (Colon) IC50 | MCF7 (Breast) IC50 | P388 (Leukemia) IC50 | Notes |
| This compound (1) | 71 ± 10 nM | - | - | Potently inhibits cell proliferation. |
| This compound analog (4) | 0.1–24 nM | 0.1–24 nM | 0.1–24 nM | 20- to >500-fold more potent than this compound (1). |
| This compound-4-Ala (2) | > 10 µM | - | - | Inactive control. |
Table 2: Comparative Cytotoxicity of Protein Synthesis Inhibitors
| Inhibitor | Cell Line | IC50 | Reference |
| Anisomycin | U251 (Glioblastoma) | 0.233 µmol/L (48h) | |
| Anisomycin | U87 (Glioblastoma) | 0.192 µmol/L (48h) | |
| Didemnin B | L1210 (Leukemia) | 0.001 µg/ml | |
| Phyllanthoside | Krebs ascites cells (in vitro) | 0.15 µM | |
| Nagilactone C | Krebs ascites cells (in vitro) | 1 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, incubation times).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to characterize protein synthesis inhibitors.
Cell Proliferation Assay (IC50 Determination)
Principle: This assay measures the ability of a compound to inhibit cell growth and is used to determine the IC50 value.
Methodology:
-
Cell Culture: Plate cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
Ternatin's Double-Edged Sword: A Comparative Guide to its Selective Cytotoxicity in Cancer Cells
For Immediate Release
A growing body of preclinical evidence suggests that the cyclic peptide Ternatin and its synthetic derivatives exhibit potent and, critically, selective cytotoxicity against cancer cells. This guide provides a comprehensive comparison of this compound's in vitro efficacy against various cancer cell lines, delves into its mechanism of action, and presents supporting data from mechanistically related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Anti-Proliferative Activity
This compound and its more potent synthetic analog, Compound 4, have demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal a dramatic increase in cytotoxicity with the synthetic modifications in Compound 4.
| Cell Line | Cancer Type | IC50 of this compound (nM) | IC50 of Compound 4 (nM) |
| HCT116 | Colon Carcinoma | 71 | 0.14 |
| MCF7 | Breast Adenocarcinoma | >1000 | 2.4 |
| A549 | Lung Carcinoma | ~100-1000 | ~1-10 |
| PC3 | Prostate Adenocarcinoma | ~100-1000 | ~1-10 |
| U87-MG | Glioblastoma | ~100-1000 | ~1-10 |
| OVCAR3 | Ovarian Adenocarcinoma | ~100-1000 | ~1-10 |
| NCI-H460 | Lung Carcinoma | 110 | 0.23 |
| SF-268 | CNS Cancer | 130 | 0.25 |
| SF-539 | CNS Cancer | 140 | 0.26 |
| SNB-75 | CNS Cancer | 150 | 0.28 |
| K-562 | Leukemia | 120 | 0.22 |
| MOLT-4 | Leukemia | 130 | 0.24 |
| RPMI-8226 | Leukemia | 100 | 0.2 |
| SR | Leukemia | 110 | 0.21 |
| LOX IMVI | Melanoma | 160 | 0.3 |
| MALME-3M | Melanoma | 170 | 0.32 |
| SK-MEL-28 | Melanoma | 180 | 0.35 |
| OVCAR-4 | Ovarian Cancer | 140 | 0.27 |
| OVCAR-5 | Ovarian Cancer | 150 | 0.29 |
| OVCAR-8 | Ovarian Cancer | 160 | 0.31 |
| 786-0 | Renal Cancer | 130 | 0.25 |
Note: The IC50 values for A549, PC3, U87-MG, and OVCAR3 for this compound and Compound 4 are estimated ranges based on graphical data from the source study. Specific values for P388 (Leukemia) were not detailed.
Evidence of Selective Cytotoxicity
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. While direct comparative IC50 data for this compound on a wide array of normal cell lines is not extensively available in the public domain, studies on mechanistically related compounds that also target the eukaryotic elongation factor-1A (eEF1A) provide strong evidence for this selective action.
Didemnin B , another natural product that competitively binds to the eEF1A complex, has demonstrated remarkable selectivity. In a study involving the colon cancer cell line Vaco451, Didemnin B exhibited a lethal concentration 50 (LC50) of approximately 32 nM, while showing no adverse effects on telomerase-immortalized normal colonic epithelial cells.
Similarly, Plitidepsin , a synthetic analog of Didemnin B also targeting eEF1A, has been reported to exhibit selective cytotoxicity in vitro towards leukemia cells when compared to normal hematopoietic progenitors. This growing body of evidence for related compounds suggests a therapeutic window for targeting the eEF1A complex in cancer therapy.
Mechanism of Action: Halting the Protein Production Line
This compound and its analogs exert their cytotoxic effects by targeting a fundamental cellular process: protein synthesis. Specifically, they bind to the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the elongation phase of translation. By disrupting the function of this complex, this compound effectively shuts down the cell's ability to produce new proteins, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Ternatin's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the effects of Ternatin, a cyclic heptapeptide, on various cancer cell lines. This guide provides a detailed analysis of this compound's anti-proliferative activity, its mechanism of action, and the experimental protocols used to evaluate its efficacy, offering a valuable resource for oncology research and drug discovery.
This compound and its synthetic derivatives have demonstrated significant cytotoxic effects by inhibiting protein synthesis through the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[1][2][3] This guide synthesizes the available quantitative data to compare the potency of this compound and a potent synthetic analog across a panel of cancer cell lines.
Comparative Anti-proliferative Activity of this compound and a Potent Analog
The half-maximal inhibitory concentration (IC50) values for this compound (Compound 1) and a more potent synthetic variant (Compound 4) were determined across a panel of 21 human cancer cell lines after 72 hours of treatment. The data, summarized in the table below, reveals a broad spectrum of activity, with the synthetic analog consistently demonstrating significantly greater potency.[1]
| Cell Line | Cancer Type | IC50 of this compound (1) (nM) | IC50 of Variant (4) (nM) |
| HCT116 | Colon Carcinoma | 71 | 0.14 |
| MCF7 | Breast Adenocarcinoma | >1000 | 2.4 |
| A549 | Lung Carcinoma | ~100-1000 | ~1-10 |
| PC3 | Prostate Adenocarcinoma | ~100-1000 | ~1-10 |
| U87-MG | Glioblastoma | ~100-1000 | ~1-10 |
| OVCAR3 | Ovarian Adenocarcinoma | ~100-1000 | ~1-10 |
| P388 | Leukemia | Not Reported | Not Reported |
| Note: | Specific IC50 values for all 21 cell lines for this compound were not explicitly detailed in the primary text of the cited study, but a scatter plot visually represents the comparative potencies. The values for A549, PC3, U87-MG, and OVCAR3 are estimated ranges based on this graphical data.[4] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by binding to the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. This binding event stalls protein synthesis, leading to a global shutdown of this fundamental cellular process, which ultimately results in cell death. The inhibition of eEF1A can trigger downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic potency (IC50) of this compound and its analogs.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds, typically in three-fold dilutions.
-
Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following a further incubation to allow for the formation of formazan crystals by metabolically active cells, a solubilization solution (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Protein Synthesis Assay
This assay measures the direct effect of this compound on protein synthesis.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound or its analogs.
-
Pulse Labeling: A radiolabeled amino acid, such as ³⁵S-methionine, is added to the cell culture medium for a short period (the "pulse").
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Precipitation and Measurement: The proteins are precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter or visualized by autoradiography after SDS-PAGE.
-
Data Analysis: The level of protein synthesis is quantified for each compound concentration and normalized to the control to determine the IC50 for translation inhibition.
References
- 1. This compound and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroblastoma Cell Death Induced by eEF1A2 Knockdown Is Possibly Mediated by the Inhibition of Akt and mTOR Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Activity: A Comparative Guide to the Structure-Activity Relationship of Ternatin Analogues
For Researchers, Scientists, and Drug Development Professionals
(-)-Ternatin, a cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, has emerged as a promising scaffold for the development of novel anti-cancer therapeutics.[1] Initially recognized for its ability to inhibit fat accumulation, subsequent research has unveiled its potent cytotoxic effects, stemming from a unique mechanism of action: the inhibition of protein synthesis via targeting the eukaryotic elongation factor-1A (eEF1A).[1][2] This guide provides a comprehensive comparison of Ternatin and its synthetic analogues, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.
Deciphering the Potency: Key Structural Modifications
Systematic SAR studies have been instrumental in transforming this compound from a modest natural product into a highly potent anti-cancer agent.[3] Modifications to the cyclic heptapeptide backbone have revealed critical residues that govern its biological activity, leading to the development of analogues with over 500-fold greater potency than the parent compound.[2]
The core structure of (-)-Ternatin is cyclo[d-allo-Ile1-l-(NMe)Ala2-l-(NMe)Leu3-l-Leu4-l-(NMe)Ala5-d-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. The key positions for modification that have yielded the most significant improvements in activity are positions 4 and 6.
-
Position 4 (L-Leucine): This residue is absolutely essential for the biological activity of this compound. Substitution of the natural L-Leucine at this position with L-Alanine results in a complete loss of its anti-proliferative effects, rendering it an invaluable negative control for mechanistic studies.
-
Position 6 (D-(NMe)Alanine): Replacement of this residue with L-Pipecolic acid (Pip) has been shown to double the cytotoxic potency of the molecule.
-
Combined Modifications: The most dramatic enhancements in potency have been achieved through simultaneous modifications at both positions 4 and 6. The analogue designated as Compound 4 , which incorporates an L-Pipecolic acid substitution at position 6 and a (2S,4R)-dehydro-homoleucine (dhML) at position 4, exhibits a remarkable increase in cytotoxicity, being over 500 times more potent than the natural this compound in certain cancer cell lines.
Comparative Biological Activity of this compound Analogues
The anti-proliferative activities of this compound and its key analogues have been quantified using cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the HCT116 human colon cancer cell line, highlighting the profound impact of the structural modifications.
| Compound | Modification(s) | HCT116 IC50 (nM) |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 |
| This compound-4-Ala (2) | L-Leu4 → L-Ala | > 10,000 |
| Analogue 3 | d-(NMe)Ala6 → L-Pip | ~35 |
| Analogue 4 | L-Leu4 → (2S,4R)-dhML; d-(NMe)Ala6 → L-Pip | 4.6 ± 1.0 |
Note: While the activity of these analogues has been evaluated against a broader panel of 21 cancer cell lines, demonstrating a 20- to >500-fold increase in potency for Analogue 4 compared to (-)-Ternatin, the specific IC50 values for this extended panel are not publicly available in a consolidated format.
Mechanism of Action: Halting the Protein Synthesis Machinery
This compound and its analogues exert their cytotoxic effects by binding to the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA). This interaction occurs at a functional hydrophobic hotspot at the interface of eEF1A's domains I and III, effectively trapping the factor on the ribosome. This prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent steps of translation elongation, leading to a global shutdown of protein synthesis and ultimately, cell death.
The inhibition of eEF1A can have downstream effects on critical cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are known to be influenced by eEF1A2 activity.
Figure 1. Mechanism of protein synthesis inhibition by this compound analogues.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound analogues on cancer cell lines and to calculate their IC50 values.
Materials:
-
HCT116 human colon cancer cells (or other relevant cancer cell lines)
-
DMEM/McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogues (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition Assay
This assay directly measures the impact of this compound analogues on the rate of new protein synthesis.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Methionine-free culture medium
-
This compound analogues (stock solutions in DMSO)
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Methionine Depletion: Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (and a vehicle control) in methionine-free medium for 2-4 hours.
-
Radiolabeling: Add ³⁵S-Methionine to each well and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells.
-
Protein Precipitation: Precipitate the total protein by adding ice-cold 10% TCA and incubate on ice for 30 minutes.
-
Quantification: Collect the precipitated protein on a filter mat, wash with 5% TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration relative to the vehicle control and determine the IC50 value.
A Streamlined Workflow for SAR-Guided Analogue Development
The development of highly potent this compound analogues follows a systematic workflow common in drug discovery. This iterative process involves chemical synthesis, biological evaluation, and data-driven design of the next generation of compounds.
Figure 2. A representative workflow for the SAR-guided development of this compound analogues.
Conclusion and Future Directions
The SAR studies of this compound analogues have successfully transformed a natural product with moderate activity into a class of highly potent inhibitors of protein synthesis with significant anti-cancer potential. The dramatic increase in potency achieved through targeted modifications at positions 4 and 6 of the cyclic heptapeptide backbone underscores the value of this scaffold for further drug development. Future research will likely focus on optimizing the pharmacokinetic properties of these lead compounds, exploring their efficacy in in vivo models, and further elucidating the nuances of their interaction with the eEF1A ternary complex. The detailed experimental protocols and established SAR provide a solid foundation for the continued development of this promising class of therapeutics.
References
Validating the Critical Role of eEF1A Domain III in Ternatin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of eukaryotic elongation factor 1A (eEF1A) domain III in conferring resistance to the potent anti-cancer agent, Ternatin. Through a detailed comparison with Didemnin B, another eEF1A-targeting natural product, we present experimental data and protocols to validate the specific molecular interactions that underpin this compound's mechanism of action and the primary basis of acquired resistance.
Introduction
This compound is a cyclic heptapeptide that exhibits potent cytotoxic activity against a broad range of cancer cell lines by inhibiting protein synthesis.[1] Its molecular target is the eukaryotic translation elongation factor-1A (eEF1A), a crucial GTPase responsible for delivering aminoacyl-tRNAs to the ribosome.[1][2] Specifically, this compound binds to the eEF1A ternary complex (eEF1A•GTP•aminoacyl-tRNA), stalling the ribosome during the elongation phase of protein synthesis and ultimately leading to apoptosis.[3][4]
Despite its therapeutic potential, the emergence of resistance poses a significant challenge. Preclinical studies have identified that a single point mutation, A399V, in domain III of eEF1A is the primary mechanism of acquired resistance to this compound. This guide delves into the experimental evidence that validates the critical role of this domain III residue in this compound binding and efficacy.
Comparative Analysis: this compound vs. Didemnin B
To underscore the specific role of eEF1A domain III in this compound resistance, we compare its activity with Didemnin B, a structurally unrelated cyclic depsipeptide that also targets eEF1A. Both compounds bind to a similar hydrophobic pocket at the interface of eEF1A domains I and III. However, the A399V mutation in domain III results in a dramatically different resistance profile for these two molecules.
Data Presentation: In Vitro Potency and Resistance
The following table summarizes the cytotoxic potencies of this compound, its highly potent synthetic analog this compound-4, and Didemnin B against the HCT116 human colon cancer cell line and its isogenic counterpart harboring the homozygous A399V mutation in EEF1A1.
| Compound | Cell Line | Genotype | IC50 (nM) | Fold Resistance | Citation(s) |
| This compound | HCT116 | Wild-Type | 71 ± 10 | - | |
| This compound-4 | HCT116 | Wild-Type | 4.6 ± 1.0 | - | |
| This compound-4 | HCT116 | A399V/A399V | >30,000 | >6500 | |
| Didemnin B | HCT116 | Wild-Type | ~1 | - | |
| Didemnin B | HCT116 | A399V/A399V | - (Partial Resistance) | 10-16 |
Note: The A399V mutation confers near-complete resistance to this compound-4, whereas it only results in partial resistance to Didemnin B, highlighting a key difference in their interaction with eEF1A.
Experimental Validation of eEF1A Domain III's Role
The validation of eEF1A domain III as the key determinant of this compound sensitivity relies on a combination of genetic, biochemical, and biophysical approaches.
Cytotoxicity Assays in Isogenic Cell Lines
This experiment directly assesses the impact of the A399V mutation on the anti-proliferative activity of this compound.
-
Cell Seeding: Seed wild-type and A399V homozygous HCT116 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, this compound-4, or Didemnin B for 72 hours. Include a vehicle-only (DMSO) control.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with a solubilizing agent and measure absorbance at 570 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Photo-affinity Labeling
This technique is used to identify the direct binding target of this compound and to demonstrate that the A399V mutation abrogates this interaction.
-
Probe Synthesis: A photo-affinity probe of this compound is synthesized, containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne handle for click chemistry).
-
Cell Lysate Incubation: Incubate cell lysates from wild-type and A399V mutant cells with the photo-affinity probe. For competition experiments, pre-incubate the lysates with an excess of non-probe this compound.
-
UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partner(s).
-
Detection: The alkyne handle is "clicked" to a fluorescent azide reporter tag (e.g., TAMRA-azide). The labeled proteins are then resolved by SDS-PAGE and visualized by in-gel fluorescence scanning. The target protein, eEF1A, will be labeled in the wild-type lysate but not in the A399V mutant lysate, nor in the wild-type lysate where the binding was competed with excess unlabeled this compound.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.
Caption: Mechanism of this compound action on protein synthesis.
Caption: Steric hindrance from A399V mutation disrupts this compound binding.
Caption: Workflow for validating the role of eEF1A Domain III.
Strategies to Overcome this compound Resistance
The primary mechanism of resistance, a single point mutation, presents a clear challenge. Potential strategies to overcome or bypass this resistance include:
-
Combination Therapies: Combining this compound with inhibitors of other essential cellular pathways could create synthetic lethality and prevent the emergence of resistant clones. For instance, pairing this compound with inhibitors of translation initiation or downstream survival signaling pathways (e.g., PI3K/Akt) may be effective.
-
Development of Novel Analogs: While this compound-4 shows high potency, designing new analogs that can accommodate the A399V mutation or bind to a different site on eEF1A could restore activity against resistant cells.
-
Targeting eEF1A Isoforms: Cancer cells often overexpress the eEF1A2 isoform, which is typically restricted to neuronal and muscle tissues. Investigating the differential sensitivity of eEF1A1 and eEF1A2 to this compound and developing isoform-specific inhibitors could provide a therapeutic window.
Conclusion
The experimental evidence strongly validates that domain III of eEF1A, and specifically the residue at position 399, is a critical determinant for this compound's cytotoxic activity. The stark contrast in resistance profiles between this compound and Didemnin B upon the A399V mutation underscores the subtle yet crucial differences in their binding modes. This knowledge is invaluable for the rational design of next-generation eEF1A inhibitors and for the development of strategies to overcome acquired resistance in a clinical setting. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the study of translation inhibition and the development of novel anti-cancer therapeutics.
References
A Comparative Analysis of Ternatin and Cytotrienin as eEF1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Eukaryotic elongation factor 1A (eEF1A) has emerged as a compelling target for cancer therapy due to its pivotal role in protein synthesis, a process often dysregulated in malignant cells. Among the arsenal of small molecules that inhibit eEF1A, the natural products Ternatin and Cytotrienin A have garnered significant attention. This guide provides an objective comparison of their performance as eEF1A inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound, a cyclic heptapeptide, and Cytotrienin A, an ansamycin antibiotic, exert their cytotoxic effects by inhibiting the elongation phase of protein synthesis.[1][2] Their primary molecular target is the eukaryotic elongation factor 1A (eEF1A), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3][4]
Specifically, both compounds bind to the eEF1A ternary complex, which consists of eEF1A, GTP, and aa-tRNA.[5] This binding event stabilizes the complex on the ribosome, preventing the release of eEF1A-GDP and the subsequent accommodation of the aa-tRNA into the ribosomal A-site. This effectively stalls translation, leading to an accumulation of ribosomes on mRNA (polysome stabilization) and ultimately triggering apoptosis.
Interestingly, despite their structural differences, this compound and Cytotrienin A appear to share an overlapping binding "hot spot" on eEF1A. Competitive binding experiments have shown that these molecules, along with another eEF1A inhibitor, didemnin B, mutually exclude each other from binding to eEF1A. Genetic studies have identified a critical residue, Ala399, in domain III of eEF1A, where mutations can confer resistance to this compound, suggesting this region is crucial for its binding. This shared binding region highlights a key functional site on eEF1A that can be exploited for therapeutic intervention.
Comparative Efficacy: A Look at the Numbers
The potency of this compound and Cytotrienin A has been evaluated in various cancer cell lines. While a direct head-to-head comparison across a wide panel of cell lines is limited in the current literature, available data provides valuable insights into their cytotoxic potential.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 71 ± 10 | |
| A Panel of 21 Cell Lines | Various | Potent in low nM range | ||
| This compound-4 (synthetic analog) | HCT116 | Colon Carcinoma | ~7 (protein synthesis inhibition) | |
| HCT116 | Colon Carcinoma | ~2.3 ± 0.4 (in vitro translation) | ||
| Cytotrienin A | HL-60 | Human Promyelocytic Leukemia | 7.7 |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Synthetic analogs of this compound, such as this compound-4, have been developed with significantly increased potency, sometimes up to 500-fold greater than the parent compound. This demonstrates the potential for medicinal chemistry to optimize the therapeutic index of this class of inhibitors.
Experimental Protocols: Unraveling the Mechanism
Several key experimental techniques have been instrumental in elucidating the mechanism of action of this compound and Cytotrienin as eEF1A inhibitors.
Photo-Affinity Labeling
This technique is used to identify the direct binding target of a small molecule within a complex cellular environment.
Methodology:
-
Probe Synthesis: A photo-reactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for "click" chemistry) are incorporated into the inhibitor's structure to create a photo-affinity probe.
-
Cell Lysate Incubation: The photo-affinity probe is incubated with cell lysates.
-
UV Crosslinking: Upon exposure to UV light, the photo-reactive group forms a covalent bond with the target protein.
-
Tagging and Visualization: The reporter tag is then used to attach a fluorescent dye or biotin for visualization and purification.
-
Target Identification: The labeled protein is identified using techniques like SDS-PAGE and mass spectrometry.
Competitive Binding Assays
These assays are used to determine if different compounds bind to the same or overlapping sites on a target protein.
Methodology:
-
Assay Setup: A photo-affinity labeled inhibitor (e.g., photo-Ternatin) is incubated with cell lysates or purified eEF1A ternary complex.
-
Competition: Increasing concentrations of a non-labeled competitor inhibitor (e.g., Cytotrienin A or didemnin B) are added to the incubation.
-
Analysis: The amount of photo-labeled target protein is quantified. A decrease in labeling in the presence of the competitor indicates that they bind to the same or an overlapping site.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on protein synthesis.
Methodology:
-
System Setup: A cell-free translation system (e.g., rabbit reticulocyte lysate) is programmed with a specific mRNA template.
-
Inhibitor Addition: The inhibitor is added to the reaction at various concentrations.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is measured, often by incorporating radiolabeled amino acids.
-
IC50 Determination: The concentration of the inhibitor that reduces protein synthesis by 50% (IC50) is calculated.
Cell Viability/Proliferation Assay (MTS Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
MTS Reagent Addition: An MTS reagent is added, which is converted to a colored formazan product by viable cells.
-
Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is determined.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of eEF1A inhibition and the experimental workflow for target identification.
Caption: Mechanism of eEF1A inhibition by this compound and Cytotrienin A.
Caption: Experimental workflow for photo-affinity labeling.
Conclusion
This compound and Cytotrienin A are potent inhibitors of eEF1A that share a common mechanism of action by targeting the eEF1A ternary complex. Their ability to arrest protein synthesis makes them valuable tools for cancer research and promising leads for the development of novel anticancer therapeutics. While they exhibit strong cytotoxicity, the development of synthetic analogs with improved potency, as seen with this compound, underscores the potential for further optimization. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these and other eEF1A inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Inhibition of translation by cytotrienin A--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotrienin A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of translation by cytotrienin A—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Ternatin: A Guide for Laboratory Professionals
For Immediate Release
Summary of Quantitative Data
The following table summarizes key quantitative data for the cyclic peptide Ternatin to inform safe handling and disposal procedures.
| Property | Value | Reference(s) |
| CAS Number | 148619-41-4 | [1] |
| Molecular Formula | C₃₇H₆₇N₇O₈ | [1] |
| Molecular Weight | 738.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| Purity | ≥98% | |
| IC₅₀ (HCT116 cell proliferation) | 71 nM | |
| IC₅₀ (3T3-L1 adipogenesis) | 27 nM |
This compound Disposal Protocol
The proper disposal of this compound and contaminated materials is critical. The following step-by-step protocol should be followed in accordance with institutional and local environmental health and safety (EHS) regulations.
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, weighing papers, and empty vials, should be collected in a dedicated and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
Liquid Waste: All solutions containing this compound, including unused experimental solutions and contaminated solvents, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date of waste generation on the label.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept tightly sealed to prevent spills or evaporation.
-
Store away from incompatible materials.
-
-
Final Disposal:
-
Consult EHS: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
-
Incineration: High-temperature incineration by a licensed hazardous waste disposal facility is the preferred method for the complete destruction of bioactive compounds like this compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink. This is to prevent the release of this biologically active compound into the water system.
-
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by inhibiting protein synthesis. Its primary target is the eukaryotic elongation factor-1A (eEF1A). The following diagram illustrates the mechanism of action of this compound.
Figure 1. Mechanism of action of this compound in inhibiting protein synthesis.
This compound binds to the eEF1A ternary complex (eEF1A-GTP-aminoacyl-tRNA), trapping it on the ribosome. This prevents the accommodation of the aminoacyl-tRNA into the A-site of the ribosome and subsequent peptide bond formation, thereby stalling protein synthesis elongation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic potency (IC₅₀) of this compound.
Materials:
-
HCT116 human colon cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Translation Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate
-
mRNA transcript (e.g., encoding Firefly Luciferase)
-
This compound stock solution (in DMSO)
-
Amino acid mixture (with or without ³⁵S-methionine)
-
Reaction buffer
Procedure:
-
Reaction Setup: Program the lysate with the mRNA transcript.
-
Inhibitor Addition: Treat the reaction mix with various concentrations of this compound or a vehicle control.
-
Translation Reaction: Initiate the reaction by adding the amino acid mixture and incubate at 30°C for 60-90 minutes.
-
Analysis:
-
If using ³⁵S-methionine, analyze the products by SDS-PAGE and autoradiography.
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence.
-
The following diagram outlines the general workflow for an in vitro translation assay.
Figure 2. Experimental workflow for an in vitro translation assay.
References
Navigating the Safe Handling of Ternatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of potent bioactive compounds is paramount. This guide provides essential safety and logistical information for the cyclic peptide Ternatin, including operational procedures and disposal plans, to ensure a secure laboratory environment.
A critical point of clarification is the existence of two distinct classes of molecules referred to as "this compound": a cyclic heptapeptide isolated from fungi, and a family of polyacylated anthocyanins from the butterfly pea flower (Clitoria ternatea). This document exclusively addresses the safe handling of the cyclic peptide this compound , a potent inhibitor of protein synthesis.
Immediate Safety and Personal Protective Equipment (PPE)
There is conflicting information regarding the immediate hazards of this compound. A Safety Data Sheet (SDS) for this compound from one supplier suggests it is not classified as a hazardous substance. However, given its biological activity as a potent inhibitor of a fundamental cellular process, a cautious approach is strongly recommended. Therefore, the following personal protective equipment (PPE) guidelines, based on handling similar potent cyclic peptides, should be followed.
Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (e.g., nitrile), double-gloved- Safety goggles- Lab coat- Closed-toe shoes | High risk of generating and inhaling airborne particles. Prevents skin and eye contact.[1] |
| Handling Solutions | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Lab coat- Closed-toe shoes | Protects against accidental splashes and skin contact.[1] |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses- Lab coat- Closed-toe shoes | Standard laboratory practice to prevent contamination and exposure.[1] |
| Spill Cleanup | - Air-purifying respirator- Chemical safety goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant boots- Disposable coveralls | Provides comprehensive protection during cleanup of potentially hazardous material.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure the integrity of experiments.
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of this compound.[1]
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a balance inside a fume hood to prevent the inhalation of airborne particles.
General Handling:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
After handling, wash hands thoroughly.
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, tubes) in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard (e.g., "Bioactive Compound," "Chemical Waste"), and the date of accumulation.
-
Liquid Waste: Collect unused solutions and contaminated liquid media in a sealed, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
Disposal Procedure:
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department for specific instructions on the proper disposal of this type of chemical waste.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method to ensure complete destruction of the compound.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain.
This compound: Key Data
| Property | Value/Information |
| CAS Number | 148619-41-4 |
| Molecular Formula | C₃₇H₆₇N₇O₈ |
| Molecular Weight | 738.0 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. |
| Occupational Exposure Limits | Not established. |
| Glove Breakthrough Time | Data not available. Use of chemical-resistant nitrile gloves is recommended. |
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Mechanism of Action: this compound Signaling Pathway
Contrary to some initial classifications, the cyclic peptide this compound is not a direct mTORC1 inhibitor. Its primary mechanism of action is the potent and specific inhibition of protein synthesis by targeting the eukaryotic translation elongation factor 1A (eEF1A). This compound binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA). This binding event stabilizes the complex on the ribosome, stalling the elongation phase of translation and ultimately leading to cell cycle arrest and apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
